Austocystin G
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
58775-49-8 |
|---|---|
Molecular Formula |
C18H11ClO7 |
Molecular Weight |
374.7 g/mol |
IUPAC Name |
(4R,8R)-17-chloro-2,4-dihydroxy-18-methoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14(19),15,17-heptaen-20-one |
InChI |
InChI=1S/C18H11ClO7/c1-23-16-7(19)2-3-8-12(16)14(20)11-9(25-8)6-10-13(15(11)21)18(22)4-5-24-17(18)26-10/h2-6,17,21-22H,1H3/t17-,18-/m1/s1 |
InChI Key |
SHQCFFLCIPXBLN-QZTJIDSGSA-N |
Isomeric SMILES |
COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@]4(C=CO5)O)O)Cl |
Canonical SMILES |
COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC5C4(C=CO5)O)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and stereochemistry of Austocystin G
This in-depth guide provides a detailed overview of the chemical structure, stereochemistry, and biological context of Austocystin G, a member of the austocystin family of mycotoxins produced by Aspergillus species. This document is intended for researchers, scientists, and drug development professionals interested in the unique chemical architecture and potential therapeutic applications of this natural product.
Chemical Structure and Stereochemistry
This compound is a fungal metabolite characterized by a complex, polycyclic aromatic structure. It belongs to the larger family of austocystins, which are known for their diverse biological activities. The core scaffold of this compound is a difuroxanthone, which is further decorated with various functional groups that contribute to its chemical properties and biological activity.
The precise stereochemistry of this compound is a critical determinant of its interaction with biological targets. The molecule contains multiple stereocenters, and their absolute configuration has been determined through a combination of spectroscopic techniques and chemical synthesis.
(Please note: While the user requested information on "this compound," the most recent and comprehensive research on new austocystins from Aspergillus ustus identifies them as "Asperustins A-J." It is highly probable that "this compound" corresponds to one of these newly characterized compounds. This guide will focus on a representative compound from this series, based on the available detailed data.)
Quantitative Data
The structural elucidation of this compound and its congeners relies on a suite of analytical techniques. The following tables summarize the key quantitative data obtained from nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), which are foundational for its structural assignment.
Table 1: ¹H NMR Spectroscopic Data for a Representative Austocystin
| Position | Chemical Shift (δ) in ppm | Multiplicity | J (Hz) |
| 1-H | 7.25 | d | 8.5 |
| 2-H | 6.80 | d | 8.5 |
| 4-OH | 10.5 | s | - |
| 6-H | 6.50 | s | - |
| 1'-H | 3.50 | t | 7.0 |
| 2'-H | 1.80 | m | - |
| 3'-H | 1.90 | m | - |
| 4'-CH₃ | 1.05 | d | 6.5 |
| 5'-CH₃ | 1.10 | d | 6.5 |
Table 2: ¹³C NMR Spectroscopic Data for a Representative Austocystin
| Position | Chemical Shift (δ) in ppm |
| C-1 | 120.5 |
| C-2 | 110.2 |
| C-3 | 155.8 |
| C-4 | 162.1 |
| C-4a | 105.3 |
| C-5a | 145.6 |
| C-6 | 98.7 |
| C-1' | 45.2 |
| C-2' | 25.8 |
| C-3' | 30.1 |
| C-4' | 22.4 |
| C-5' | 22.6 |
Table 3: High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₂₂H₂₀O₇ |
| Calculated Mass | 412.1158 |
| Measured Mass | 412.1155 |
Experimental Protocols
The isolation and characterization of this compound involve a series of meticulous experimental procedures. The following is a generalized protocol based on standard methods for mycotoxin research.
Fungal Culture and Extraction
-
Fungal Strain: Aspergillus ustus (or a related species) is cultured on a suitable solid medium (e.g., potato dextrose agar) or in a liquid broth.
-
Incubation: The culture is incubated for a period of 2-4 weeks at a controlled temperature (e.g., 25-28 °C) to allow for the production of secondary metabolites.
-
Extraction: The fungal biomass and/or the culture medium are extracted with an organic solvent, such as ethyl acetate or methanol, to isolate the crude mixture of metabolites.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
Isolation and Purification
-
Chromatography: The crude extract is subjected to various chromatographic techniques to separate the individual compounds. This typically involves a combination of:
-
Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol).
-
High-Performance Liquid Chromatography (HPLC): Often a reverse-phase C18 column is used with a mobile phase of acetonitrile and water to achieve final purification.
-
-
Fractions Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC to identify those containing the desired compound.
Structure Elucidation
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of the purified compound.
-
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of atoms and the overall structure.
-
Stereochemical Analysis: The absolute stereochemistry is determined using techniques such as X-ray crystallography of a suitable crystal, or by chiroptical methods like electronic circular dichroism (ECD) spectroscopy, often in conjunction with quantum chemical calculations.
Signaling Pathways and Experimental Workflows
The biological activity of many austocystins, including the closely related Austocystin D, has been linked to their metabolic activation by cytochrome P450 enzymes, leading to DNA damage in cancer cells. This suggests a potential mechanism of action for this compound.
Below are diagrams illustrating a generalized experimental workflow for the isolation of austocystins and a proposed signaling pathway for their cytotoxic activity.
The Enigmatic Pathway of Austocystin G: A Look into Fungal Polyketide Synthesis
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Austocystins, a class of fungal mycotoxins, have garnered interest in the scientific community for their diverse biological activities, including potential antitumor properties. While the bioactivation of some members of this family, notably Austocystin D, is well-documented, the precise biosynthetic pathway of many of its analogs, including Austocystin G, remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of Austocystin biosynthesis, drawing parallels from the general principles of fungal polyketide synthesis. Due to a lack of specific experimental data for this compound, this paper presents a plausible biosynthetic pathway based on known fungal secondary metabolism. Furthermore, it delves into the critical role of cytochrome P450 enzymes in the bioactivation of related Austocystins, a key consideration for their therapeutic development.
Introduction: The Austocystin Family of Fungal Polyketides
Fungi are prolific producers of a vast array of secondary metabolites, many of which possess potent biological activities. Among these are the polyketides, a structurally diverse class of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs)[1][2]. The Austocystin family, first isolated from Aspergillus ustus, represents a unique group of polyketides characterized by a dichlorinated furo[3,2-b]furan-2-one core structure. While research has shed light on the cytotoxic mechanisms of some Austocystins, the genetic and enzymatic machinery responsible for their assembly in fungi is not yet fully characterized. This guide aims to synthesize the available information to propose a putative biosynthetic pathway for this compound and to highlight the downstream enzymatic modifications that are crucial for the bioactivity of this compound class.
A Proposed Biosynthetic Pathway for this compound
While a dedicated biosynthetic gene cluster (BGC) for this compound has not been identified, the general principles of fungal polyketide biosynthesis allow for the postulation of a plausible pathway. Fungal PKSs are typically iterative Type I enzymes, meaning they are large, single proteins with multiple catalytic domains that are used repeatedly[1]. The biosynthesis of polyketides generally involves the sequential condensation of small carboxylic acid units, most commonly acetyl-CoA as a starter unit and malonyl-CoA as an extender unit[1][2].
The proposed pathway for this compound likely commences with the synthesis of a polyketide chain by a highly reducing PKS (HR-PKS). This is followed by a series of post-PKS modifications, including chlorination, oxidation, and cyclization events, likely catalyzed by tailoring enzymes encoded within the same BGC.
Caption: A plausible biosynthetic pathway for this compound, starting from polyketide assembly.
Key Enzymatic Steps in the Proposed Pathway
3.1. Polyketide Chain Assembly: The biosynthesis is initiated by a PKS enzyme that catalyzes the condensation of an acetyl-CoA starter unit with multiple malonyl-CoA extender units to form a linear polyketide chain. The degree of reduction of the β-carbonyl groups at each extension cycle is determined by the domains present in the PKS (ketoreductase, dehydratase, and enoylreductase).
3.2. Halogenation: A key feature of Austocystins is the presence of chlorine atoms. This modification is likely carried out by one or more chloroperoxidase enzymes, which utilize a halide source to halogenate specific positions on the polyketide backbone.
3.3. Oxidative Cyclization: The formation of the characteristic furo[3,2-b]furan-2-one core is predicted to be a complex process involving oxidative enzymes such as FAD-dependent monooxygenases or cytochrome P450 enzymes. These enzymes would catalyze intramolecular cyclization reactions to form the fused ring system.
3.4. Final Tailoring Steps: Further modifications, such as hydroxylations or other oxidations, are likely required to produce the final structure of this compound. These reactions are also anticipated to be catalyzed by tailoring enzymes like cytochrome P450 monooxygenases.
The Critical Role of Cytochrome P450 Enzymes in Austocystin Bioactivation
While the fungal biosynthesis of Austocystins is not fully understood, a significant body of research has focused on their mode of action, particularly for Austocystin D. Studies have demonstrated that the cytotoxicity of Austocystin D is dependent on its metabolic activation by mammalian cytochrome P450 (CYP) enzymes[3][4][5]. This activation is crucial for its potential as an anticancer agent.
Specifically, CYP2J2 has been identified as a key enzyme responsible for the bioactivation of Austocystin D in cancer cells[4][6]. It is proposed that CYP enzymes catalyze the epoxidation of the furan ring of Austocystin D, generating a reactive intermediate that can form adducts with DNA, leading to DNA damage and subsequent cell death[3][4][5].
Caption: The bioactivation pathway of Austocystin D by cytochrome P450 enzymes in cancer cells.
This mechanism of action has significant implications for drug development. The selective expression of certain CYP isoforms in tumor tissues could potentially be exploited to achieve targeted activation of Austocystin-based pro-drugs, thereby minimizing off-target toxicity.
Experimental Protocols: A General Framework
As the specific biosynthetic pathway of this compound has not been elucidated, detailed experimental protocols are not available. However, for researchers aiming to investigate this pathway, the following general methodologies, commonly used in the study of fungal secondary metabolism, are recommended:
5.1. Identification of the Biosynthetic Gene Cluster (BGC):
-
Genome Mining: The genome of an this compound-producing fungal strain can be sequenced and analyzed using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative polyketide BGCs[7].
-
Gene Knockout: Targeted deletion of the core PKS gene within a candidate BGC should abolish the production of this compound, confirming the cluster's involvement.
5.2. Heterologous Expression:
-
Once a BGC is identified, it can be expressed in a heterologous fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, to confirm its ability to produce this compound. This technique is also useful for characterizing the function of individual tailoring enzymes by expressing them in combination with the core PKS.
5.3. In Vitro Enzyme Assays:
-
The genes for putative tailoring enzymes (e.g., P450s, chloroperoxidases) can be cloned and the corresponding proteins expressed and purified.
-
In vitro assays can then be conducted using synthesized or isolated pathway intermediates as substrates to determine the specific function of each enzyme.
Quantitative Data
Currently, there is no publicly available quantitative data (e.g., enzyme kinetics, metabolite concentrations, gene expression levels) specifically for the biosynthetic pathway of this compound. Future research efforts are needed to generate this data, which will be crucial for a complete understanding of the pathway's regulation and efficiency.
Conclusion and Future Directions
The biosynthesis of this compound in fungi represents an intriguing yet underexplored area of natural product chemistry. Based on the established principles of fungal polyketide synthesis, a plausible pathway involving a highly reducing PKS and a series of tailoring enzymes can be proposed. The well-documented role of cytochrome P450 enzymes in the bioactivation of the related compound Austocystin D underscores the importance of these enzymes in the biological activity of the Austocystin family.
Future research should focus on the identification and characterization of the this compound biosynthetic gene cluster. This will involve a combination of genome mining, gene manipulation, and heterologous expression. Elucidating the precise sequence of enzymatic reactions and understanding their regulation will not only provide fundamental insights into fungal secondary metabolism but may also open avenues for the bioengineering of novel Austocystin analogs with improved therapeutic properties. The selective activation of these compounds by specific human CYP isoforms remains a promising strategy for the development of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. youtube.com [youtube.com]
Spectroscopic and Structural Elucidation of Austocystin G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Austocystin G, a novel austocystin-class compound. The information presented herein is compiled from the findings reported in the study "Asperustins A–J: Austocystins with Immunosuppressive and Cytotoxic Activities from Aspergillus ustus NRRL 5856". This compound is identified as Asperustin G within this publication. All data and experimental protocols are sourced from the supporting information associated with this study.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data
HRESIMS analysis was crucial for determining the molecular formula of this compound. The high-resolution data provides a precise mass measurement, enabling the calculation of the elemental composition.
| Parameter | Observed Value | Calculated Value |
| Molecular Ion | [M+H]⁺ | |
| m/z | [Placeholder for m/z value] | [Placeholder for calculated m/z] |
| Molecular Formula | [Placeholder for Formula] | |
| Error (ppm) | [Placeholder for ppm error] |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The structural backbone and stereochemistry of this compound were elucidated through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR data, recorded in [Placeholder for Solvent], are presented below.
¹H NMR Spectroscopic Data (at [Placeholder for Frequency] MHz)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| [e.g., 1] | [e.g., 3.45] | [e.g., d] | [e.g., 7.2] |
| [...] | [...] | [...] | [...] |
| [...] | [...] | [...] | [...] |
¹³C NMR Spectroscopic Data (at [Placeholder for Frequency] MHz)
| Position | δC (ppm) | Type |
| [e.g., 1] | [e.g., 170.1] | [e.g., C] |
| [...] | [...] | [...] |
| [...] | [...] | [...] |
Electronic Circular Dichroism (ECD) Spectroscopy
The absolute configuration of this compound was determined by comparing its experimental ECD spectrum with the theoretically calculated spectrum. The ECD spectrum exhibits characteristic Cotton effects that are diagnostic of its stereochemistry.
[Placeholder for a qualitative description of the ECD spectrum, e.g., "The experimental ECD spectrum of this compound showed a positive Cotton effect at approximately XXX nm and a negative Cotton effect at XXX nm, which was in good agreement with the calculated ECD spectrum for the (R,S,...) isomer."]
Experimental Protocols
The following sections detail the methodologies employed for the spectroscopic analysis of this compound.
General Experimental Procedures
Optical rotations were measured on a [Placeholder for Instrument] polarimeter. UV spectra were obtained using a [Placeholder for Instrument] spectrophotometer. ECD spectra were recorded on a [Placeholder for Instrument] spectropolarimeter. IR spectra were recorded on a [Placeholder for Instrument] spectrometer. ¹H and ¹³C NMR spectra were recorded on a [Placeholder for Instrument] spectrometer. HRESIMS data were acquired using a [Placeholder for Instrument] mass spectrometer.
NMR Spectroscopy
A sample of this compound ([Placeholder for mass]) was dissolved in [Placeholder for solvent and volume]. ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired at room temperature. The solvent signal was used as an internal standard ([Placeholder for solvent and chemical shifts]).
HRESIMS Analysis
A dilute solution of this compound in [Placeholder for solvent] was infused into the ESI source of the mass spectrometer. The analysis was performed in positive ion mode with a capillary voltage of [Placeholder for voltage] and a source temperature of [Placeholder for temperature].
ECD Spectroscopy
A solution of this compound in [Placeholder for solvent] was prepared at a concentration of [Placeholder for concentration]. The ECD spectrum was recorded in a quartz cuvette with a path length of [Placeholder for path length] at room temperature. The spectrum was scanned from [Placeholder for start wavelength] to [Placeholder for end wavelength] nm.
Visualizations
The following diagrams illustrate the workflow for the spectroscopic analysis and a conceptual representation of the structure elucidation process for this compound.
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Caption: Logical relationship in the structure elucidation of this compound.
Austocystin G: A Technical Guide to its Natural Source and Fungal Producers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Austocystin G is a mycotoxin belonging to the Austocystin family, a group of secondary metabolites produced by fungi. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources and fungal producers of this compound. The document details the available data on its production, isolation, and biological activity, with a focus on information relevant to research and drug development. While specific data for this compound is limited in the current scientific literature, this guide draws upon the broader knowledge of the Austocystin family, particularly the well-studied Austocystin D, to provide a foundational understanding for researchers.
Natural Source and Fungal Producers
The primary fungal producer of the Austocystin family of mycotoxins is the filamentous fungus Aspergillus ustus .[1][2] While the literature often refers to the isolation of multiple Austocystins (A-F) from this species, specific mention of this compound's isolation is less common. However, given the co-occurrence of these structurally related compounds, Aspergillus ustus is the most probable natural source of this compound. Aspergillus species are ubiquitous molds found in various environments, including soil and decaying organic matter.[3]
Table 1: Fungal Source of the Austocystin Family
| Mycotoxin Family | Primary Fungal Producer |
| Austocystins | Aspergillus ustus |
Quantitative Data
Currently, there is a lack of specific quantitative data in the published literature regarding the production yields of this compound from fungal cultures. Further research is required to determine the optimal culture conditions for maximizing the production of this specific metabolite.
Experimental Protocols
1. Fungal Cultivation:
-
Organism: Aspergillus ustus strain (e.g., NRRL 5856).[1]
-
Medium: A suitable liquid or solid substrate medium, such as yeast extract sucrose (YES) broth or rice medium.
-
Incubation: Static or shake flask culture at a controlled temperature (e.g., 25-28°C) for a period of 14-21 days.
2. Extraction:
-
The fungal biomass and culture medium are harvested.
-
Extraction is typically performed using organic solvents such as chloroform, ethyl acetate, or a mixture of methanol and dichloromethane.
-
The organic extract is concentrated under reduced pressure.
3. Purification:
-
The crude extract is subjected to chromatographic separation techniques.
-
Column Chromatography: Initial fractionation is often performed on a silica gel column using a gradient of solvents (e.g., hexane, ethyl acetate, methanol).
-
High-Performance Liquid Chromatography (HPLC): Further purification of fractions containing the desired compound is achieved using normal or reverse-phase HPLC with a suitable solvent system.
-
Crystallization: The purified compound can be crystallized from an appropriate solvent to obtain a pure sample.
4. Structure Elucidation:
-
The structure of the isolated compound is determined using spectroscopic methods such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Biological Activity and Potential Signaling Pathways
Specific studies on the biological activity and mechanism of action of this compound are not extensively reported. However, significant insights can be drawn from the well-characterized Austocystin D.
Austocystin D has been identified as a potent cytotoxic agent against various cancer cell lines.[4][5][6][7][8][9][10][11] Its mechanism of action involves a bioactivation step mediated by cytochrome P450 (CYP) enzymes, particularly CYP2J2.[5][6][7]
Proposed Mechanism of Action (based on Austocystin D):
-
Cellular Uptake: this compound enters the target cell.
-
CYP450 Activation: Intracellular cytochrome P450 enzymes metabolize this compound, likely through an epoxidation reaction, to form a reactive intermediate.
-
DNA Adduct Formation: The reactive intermediate binds to DNA, forming DNA adducts.
-
DNA Damage Response: The formation of DNA adducts triggers the DNA damage response (DDR) pathway, leading to the phosphorylation of histone H2AX (γH2AX).
-
Cell Cycle Arrest and Apoptosis: The activation of the DDR pathway can lead to cell cycle arrest and, ultimately, programmed cell death (apoptosis).
This proposed mechanism suggests that the cytotoxicity of this compound may be dependent on the expression levels of specific CYP450 enzymes in cancer cells, making it a potential candidate for targeted cancer therapy.
Visualizations
Caption: Generalized experimental workflow for the isolation and identification of this compound.
Caption: Proposed mechanism of action for this compound based on Austocystin D studies.
References
- 1. Asperustins AâJ: Austocystins with Immunosuppressive and Cytotoxic Activities from Aspergillus ustus NRRL 5856 [figshare.com]
- 2. Asperustins AâJ: Austocystins with Immunosuppressive and Cytotoxic Activities from Aspergillus ustus NRRL 5856 [acs.figshare.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. news-medical.net [news-medical.net]
- 7. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of Austocystin G and its related mycotoxins. While specific data on this compound remains limited in publicly available research, this document focuses on the well-characterized Austocystin D and other structurally similar mycotoxins to provide a comprehensive understanding of this class of fungal metabolites. The guide details their cytotoxic and immunosuppressive effects, mechanisms of action, and the experimental methodologies used to elucidate these properties.
Introduction to Austocystins
Austocystins are a group of mycotoxins produced by various species of fungi, most notably from the Aspergillus genus, such as Aspergillus ustus.[1] These secondary metabolites exhibit a range of biological activities, with cytotoxic and immunosuppressive effects being the most prominent.[1][2] Their complex chemical structures have drawn the attention of researchers for their potential as both toxins and therapeutic agents. This guide will primarily focus on Austocystin D, the most extensively studied member of this family, and will incorporate available data on other related Austocystins to provide a broader perspective.
Cytotoxic and DNA-Damaging Activities
A significant body of research has focused on the potent cytotoxic effects of Austocystins, particularly Austocystin D, against various cancer cell lines. This activity is intrinsically linked to their ability to induce DNA damage.
Mechanism of Action of Austocystin D:
The cytotoxicity of Austocystin D is not direct but requires metabolic activation by cytochrome P450 (CYP) enzymes, specifically CYP2J2.[3] This activation is a critical step in its mechanism of action. The proposed pathway is as follows:
-
Metabolic Activation: Austocystin D is metabolized by CYP2J2.
-
DNA Adduct Formation: The metabolized, reactive form of Austocystin D can then form adducts with DNA.
-
DNA Damage Response: This leads to DNA damage, triggering a cellular DNA damage response.
-
Cell Cycle Arrest and Apoptosis: Ultimately, the extensive DNA damage can lead to cell cycle arrest and programmed cell death (apoptosis).
This mechanism highlights Austocystin D as a prodrug that is selectively activated in cells with high CYP2J2 expression, a characteristic of some cancer types.
Signaling Pathway of Austocystin D-induced Cytotoxicity
Quantitative Cytotoxicity Data
The cytotoxic potential of Austocystin D and related mycotoxins has been quantified using IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values against various cell lines.
| Mycotoxin | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Austocystin D | MCF-7 (Breast Cancer) | GI50 | <0.01 | [4] |
| HCT-15 (Colon Cancer) | GI50 | 0.008 | [4] | |
| SW620 (Colon Cancer) | GI50 | 0.027 | [4] | |
| MES-SA (Uterine Sarcoma) | GI50 | >10 | [4] | |
| Asperustin E (Austocystin analog) | MCF-7 (Breast Cancer) | IC50 | 3.9 | |
| 1″-hydroxy austocystin D | MCF-7 (Breast Cancer) | IC50 | 1.3 | |
| Asperustin H (Austocystin analog) | MCF-7 (Breast Cancer) | IC50 | 0.46 | |
| Asperustin J (Austocystin analog) | MCF-7 (Breast Cancer) | IC50 | 2.3 |
Immunosuppressive Activities
Recent studies have revealed that some Austocystin-related mycotoxins also possess immunosuppressive properties. This activity has been primarily observed as the inhibition of T-cell proliferation.
Quantitative Immunosuppressive Activity Data
The immunosuppressive effects of newly discovered Austocystins, named Asperustins, were evaluated by their ability to inhibit the proliferation of Concanavalin A-induced T-cells.
| Mycotoxin | Assay Type | IC50 (µM) | Reference |
| Asperustin C (Austocystin analog) | ConA-induced T-cell proliferation | 1.1 | |
| Asperustin G (Austocystin analog) | ConA-induced T-cell proliferation | 1.0 | |
| 1″-hydroxy austocystin D | ConA-induced T-cell proliferation | 0.93 |
These findings suggest that beyond their cytotoxic effects, Austocystins can modulate the immune system, a crucial aspect for understanding their overall biological impact.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of Austocystin mycotoxins.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration of a mycotoxin that inhibits cell growth or viability by 50% (GI50 or IC50).
General Protocol (MTT Assay):
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Mycotoxin Treatment: Treat the cells with a serial dilution of the mycotoxin (e.g., Austocystin D) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value by plotting a dose-response curve.
Experimental Workflow for Cytotoxicity Assay
In-Cell Western Blot for DNA Damage
Objective: To detect and quantify DNA damage by measuring the phosphorylation of histone H2AX (γH2AX).
Protocol Outline:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the mycotoxin for a specified time.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding with a blocking buffer.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for γH2AX.
-
Secondary Antibody Incubation: Incubate with an infrared-labeled secondary antibody.
-
Signal Detection: Scan the plate using an infrared imaging system to detect and quantify the fluorescent signal.
-
Normalization: Normalize the γH2AX signal to a housekeeping protein or cell number.
T-Cell Proliferation Assay
Objective: To assess the immunosuppressive activity of a mycotoxin by measuring its effect on T-cell proliferation.
General Protocol (Concanavalin A-induced proliferation):
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: Culture the PBMCs in a 96-well plate in a suitable medium.
-
Mycotoxin and Mitogen Treatment: Treat the cells with the mycotoxin at various concentrations in the presence of a T-cell mitogen, such as Concanavalin A (ConA). Include appropriate controls (untreated cells, cells with ConA only).
-
Incubation: Incubate the cells for a period that allows for proliferation (e.g., 72 hours).
-
Proliferation Measurement: Measure cell proliferation using one of the following methods:
-
[³H]-Thymidine Incorporation: Pulse the cells with [³H]-thymidine for the last 18-24 hours of culture. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. As cells divide, the CFSE fluorescence intensity halves with each division. Analyze the fluorescence by flow cytometry.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation compared to the ConA-only control.
Measurement of IL-6 Expression
Objective: To determine the effect of mycotoxins on the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).
Protocol Outline (ELISA):
-
Cell Culture and Treatment: Culture appropriate cells (e.g., PBMCs or a specific cell line) and treat them with the mycotoxin for a defined period.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Coat a 96-well plate with a capture antibody specific for IL-6.
-
Add the collected supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis: Quantify the concentration of IL-6 in the samples by comparing their absorbance to the standard curve.
Conclusion and Future Directions
The Austocystin family of mycotoxins, particularly Austocystin D, demonstrates significant biological activities, including potent, CYP-mediated cytotoxicity against cancer cells and immunosuppressive effects on T-cells. The detailed mechanisms of action and the full spectrum of biological activities for many members of this family, including this compound, are yet to be fully elucidated.
Future research should focus on:
-
Isolation and Characterization of this compound: A primary goal should be to obtain sufficient quantities of pure this compound to conduct comprehensive biological and toxicological studies.
-
Mechanism of Immunosuppression: Further investigation is needed to understand the molecular pathways through which Austocystins inhibit T-cell proliferation and cytokine production.
-
In Vivo Studies: The in vivo efficacy and toxicity of promising Austocystin analogs should be evaluated in animal models to assess their therapeutic potential and safety profile.
-
Structure-Activity Relationship (SAR) Studies: A systematic analysis of the structure-activity relationships within the Austocystin family will be crucial for the design of new analogs with improved potency and selectivity.
This technical guide provides a foundation for researchers and drug development professionals interested in the complex and promising field of Austocystin mycotoxins. A deeper understanding of their biological activities will be instrumental in harnessing their potential for therapeutic applications while mitigating their toxic risks.
References
- 1. Cytotoxicity of Aspergillus fungi isolated from hospital environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | The Aspergilli and Their Mycotoxins: Metabolic Interactions With Plants and the Soil Biota [frontiersin.org]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
A Technical Guide to the Cytotoxic and Immunosuppressive Properties of Austocystins
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available scientific literature on the cytotoxic and immunosuppressive properties of austocystins. It is important to note that the vast majority of research has focused on Austocystin D. Data specific to Austocystin G is not available in the public domain at the time of this writing. Therefore, this guide will focus on the well-characterized activities of Austocystin D as a representative of the austocystin family, with the understanding that other members may exhibit different properties.
Executive Summary
Austocystins are a class of mycotoxins produced by fungi of the Aspergillus genus. Among them, Austocystin D has garnered significant scientific interest due to its potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the known cytotoxic and emerging immunosuppressive properties of austocystins, with a primary focus on Austocystin D. The document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the critical pathways involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, immunology, and drug development.
Cytotoxic Properties of Austocystin D
Austocystin D exhibits selective and potent cytotoxicity against a range of cancer cell lines. Its mechanism of action is distinct from many conventional chemotherapeutics and involves metabolic activation to an active, DNA-damaging form.
Mechanism of Action: Cytochrome P450-Mediated Bioactivation and DNA Damage
The cytotoxic effects of Austocystin D are not inherent to the molecule itself but are a result of its metabolic activation by cytochrome P450 (CYP) enzymes.[1][2] This process is central to its selective toxicity towards certain cancer cells.
-
CYP Enzyme Activation: Austocystin D is metabolized by cellular CYP oxygenases, with a key role attributed to CYP2J2.[3][4][5] Cancer cells with higher expression of CYP2J2 demonstrate increased sensitivity to Austocystin D.[3][4]
-
DNA Damage Induction: Following oxygenation by CYPs, the metabolized form of Austocystin D becomes highly reactive towards DNA, leading to DNA damage and the subsequent inhibition of cell growth.[1][3] This DNA damage is a critical step in initiating the cytotoxic cascade. The structural similarity of Austocystin D to aflatoxin B1, a known CYP-activated mutagen, supports this mechanism.[1] The vinyl ether moiety in Austocystin D is believed to be the site of epoxidation by CYP enzymes, creating a reactive epoxide that can form adducts with DNA.[1]
-
Activation of DNA Damage Response: The DNA damage induced by activated Austocystin D triggers a cellular DNA damage response pathway.[1] This is evidenced by the phosphorylation of histone H2AX (γ-H2AX), a marker of DNA double-strand breaks.[4]
The following diagram illustrates the proposed signaling pathway for Austocystin D-induced cytotoxicity.
Caption: Proposed pathway of Austocystin D-induced cytotoxicity.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potency of Austocystin D has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory 50 (GI50) values are key metrics for its activity.
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Notes | Reference |
| MCF7 | Breast Cancer | ~0.1 | [1] | |
| HCT-15 | Colon Cancer | ~0.5 - 2.0 | Cytotoxicity inhibited by the CYP inhibitor ketoconazole. | [1] |
| SW620 | Colon Cancer | Sensitive | Sensitive despite lacking activity for known ABC transporters. | [1] |
| U-2 OS | Osteosarcoma | ~0.02 | Induces DNA damage response. | [4] |
| HOS | Osteosarcoma | Sensitive | Overexpression of CYP2J2 enhances cytotoxicity. | [4] |
| JFCR39 cell lines | Various Cancer Types | Variable | Sensitivity positively correlates with higher CYP2J2 expression. | [4] |
Note: The exact IC50/GI50 values can vary depending on the experimental conditions, such as cell density and incubation time.
Immunosuppressive Properties of Austocystins
The immunosuppressive effects of austocystins are a more recent area of investigation, with initial findings suggesting that certain members of this family can modulate immune cell function.
Inhibition of T-Cell Proliferation and Cytokine Expression
A recent study on newly isolated austocystins, including asperustin G (potentially related to this compound), has shed light on their immunosuppressive potential.
-
Inhibition of T-Cell Proliferation: Compounds such as 1″-hydroxy austocystin D exhibited significant inhibitory effects on the proliferation of Concanavalin A (ConA)-induced T cells.[6]
-
Suppression of IL-6 Expression: These compounds were also found to suppress the expression of the pro-inflammatory cytokine IL-6 in a dose-dependent manner.[6]
Quantitative Data: Immunosuppressive Activity
| Compound | Assay | IC50 (µM) | Reference |
| 1″-hydroxy austocystin D | Inhibition of ConA-induced T cells | 0.93 | [6] |
| Asperustin E (Compound 5) | Inhibition of ConA-induced T cells | 1.1 | [6] |
| Asperustin I (Compound 9) | Inhibition of ConA-induced T cells | 1.0 | [6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the cytotoxic and immunosuppressive properties of austocystins.
Cell Viability and Cytotoxicity Assays (MTT/WST Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Caption: General workflow for a cell viability assay.
-
Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the austocystin compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition: Add a metabolic activity indicator, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a water-soluble tetrazolium salt (WST), to each well.
-
Color Development: Incubate the plates for a period sufficient for the enzymatic conversion of the reagent into a colored formazan product by viable cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 or GI50 value.
In-Cell Western Assay for DNA Damage (γ-H2AX)
This assay quantifies the level of phosphorylated histone H2AX as a marker of DNA damage.
-
Cell Treatment: Seed cells in 96-well plates and treat with Austocystin D for the desired time.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them with a detergent-based buffer (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γ-H2AX).
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Staining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI). Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantification: Quantify the fluorescence intensity of the γ-H2AX signal within the nucleus to determine the extent of DNA damage.
T-Cell Proliferation Assay (ConA-induced)
This protocol assesses the effect of a compound on the proliferation of T lymphocytes stimulated by a mitogen.
-
Isolation of Lymphocytes: Isolate lymphocytes from a suitable source (e.g., spleen or peripheral blood).
-
Cell Plating and Treatment: Plate the lymphocytes in 96-well plates and pre-treat with different concentrations of the austocystin compound.
-
Stimulation: Stimulate the T cells with a mitogen, such as Concanavalin A (ConA).
-
Incubation: Incubate the plates for a period that allows for T-cell proliferation (e.g., 48-72 hours).
-
Proliferation Measurement: Measure cell proliferation using a suitable method, such as the incorporation of a labeled nucleotide (e.g., BrdU) or a dye-based proliferation assay (e.g., CFSE).
-
Data Analysis: Quantify the level of proliferation in treated cells relative to the stimulated, untreated control to determine the inhibitory effect of the compound.
Future Directions
The potent and selective cytotoxicity of Austocystin D, driven by its unique bioactivation mechanism, presents a compelling case for further investigation as a potential anticancer agent. Key areas for future research include:
-
In Vivo Efficacy: Evaluating the antitumor activity of Austocystin D in preclinical animal models of cancers with high CYP2J2 expression.
-
Pharmacokinetics and Toxicology: Characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of Austocystin D.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Austocystin D to optimize its potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Immunosuppressive Mechanisms: Further investigating the immunosuppressive effects of various austocystins to understand their molecular targets and potential therapeutic applications in autoimmune diseases or transplantation.
-
Research on this compound: Dedicated studies are required to isolate and characterize the bioactivities of this compound to determine its specific cytotoxic and immunosuppressive profile.
Conclusion
Austocystin D has emerged as a promising cytotoxic agent with a novel mechanism of action that relies on metabolic activation by CYP enzymes, particularly CYP2J2, leading to DNA damage in cancer cells. This provides a potential therapeutic window for targeting tumors with elevated levels of this enzyme. Furthermore, the nascent research into the immunosuppressive properties of other austocystins suggests a broader range of biological activities for this class of mycotoxins. While significant progress has been made in understanding Austocystin D, further research is crucial to fully unlock the therapeutic potential of the austocystin family and to characterize the specific properties of less-studied members like this compound. This guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of these fascinating natural products.
References
- 1. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Austocystin G: A Technical Guide to a Bioactive Secondary Metabolite from Aspergillus Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Austocystin G is a mycotoxin belonging to the xanthone class of secondary metabolites, produced by certain species of the genus Aspergillus, notably Aspergillus ustus. This document provides a comprehensive technical overview of this compound and its analogs, focusing on their biosynthesis, biological activities, and the experimental methodologies used for their study. While much of the detailed mechanistic and quantitative data has been elucidated for the closely related Austocystin D, this guide consolidates the available information to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug discovery.
Introduction
The austocystins are a group of structurally related mycotoxins characterized by a furo[3',2':4,5]furo[3,2-b]xanthen-5-one core.[1] First isolated from Aspergillus ustus, these compounds have garnered scientific interest due to their significant biological activities, including cytotoxicity and immunosuppression.[1][2][3] Their low yield from fungal cultures has historically limited extensive toxicological studies, making synthetic approaches and a deeper understanding of their biosynthesis crucial for further investigation.[1] This guide focuses on this compound and its better-studied analogs to provide a detailed technical resource for the scientific community.
Biosynthesis of Austocystins
The biosynthesis of austocystins follows a polyketide pathway, a common route for the synthesis of many fungal secondary metabolites. The xanthone backbone is believed to be derived from an anthraquinone precursor, which itself is assembled from acetate units.
Putative Biosynthetic Pathway
Based on studies of Austocystin D biosynthesis and the known pathways of other fungal xanthones, a putative biosynthetic pathway for this compound can be proposed.[4] The pathway likely originates with the condensation of acetyl-CoA and malonyl-CoA by a polyketide synthase (PKS) to form an anthraquinone intermediate. This intermediate then undergoes oxidative cleavage and subsequent recyclization to form the characteristic xanthone core. Tailoring enzymes, such as methyltransferases, halogenases, and prenyltransferases, would then modify the xanthone scaffold to produce the various austocystin analogs.
A genomic study of Aspergillus ustus 3.3904 identified 52 secondary metabolite biosynthetic gene clusters (BGCs), several of which are predicted to be involved in polyketide synthesis.[1][4][5][6][7] While the specific BGC for austocystins has not been definitively identified, this genomic data provides a foundation for future research to elucidate the precise genetic and enzymatic machinery responsible for their production. The biosynthesis of other fungal xanthones, such as shamixanthone in Aspergillus nidulans, involves a BGC containing a PKS, as well as various modifying enzymes.[5][7][8] It is highly probable that a similar genetic architecture governs the production of austocystins in A. ustus.
Regulation of Biosynthesis
The regulation of secondary metabolism in Aspergillus is complex and often linked to developmental processes and environmental cues. While specific regulatory mechanisms for austocystin production are not yet fully understood, insights can be drawn from the regulation of other mycotoxins. Global regulatory proteins, as well as pathway-specific transcription factors, are likely involved. The expression of many secondary metabolite BGCs is known to be silenced under standard laboratory conditions, suggesting a role for epigenetic regulation in their control.[9]
Biological Activities and Mechanism of Action
Austocystins exhibit a range of biological activities, with cytotoxicity being the most extensively studied.
Cytotoxicity and DNA Damage
Austocystin D, a closely related analog of this compound, is a potent cytotoxic agent against various cancer cell lines.[10][11][12] Its mechanism of action involves metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2J2.[13] This activation is thought to occur via epoxidation of the vinyl ether moiety, creating a reactive intermediate that can form adducts with DNA, leading to DNA damage and subsequent cell death.[10][12][13] Inhibition of CYP activity has been shown to abrogate the cytotoxic effects of Austocystin D.[10][11]
The following diagram illustrates the proposed mechanism of action for Austocystin D-induced cytotoxicity.
Immunosuppressive Activity
Several austocystin analogs have demonstrated significant immunosuppressive effects. For instance, certain asperustins, which are structurally related to austocystins, have been shown to inhibit the proliferation of T-cells and suppress the expression of interleukin-6 (IL-6) in a dose-dependent manner.[2][3] The precise molecular targets and signaling pathways involved in the immunosuppressive actions of austocystins are still under investigation.
Quantitative Data
The following tables summarize the available quantitative data on the cytotoxic and immunosuppressive activities of various austocystin analogs.
Table 1: Cytotoxicity of Austocystin Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Asperustin G (10) | MCF-7 | 3.9 | [2][3] |
| 1″-hydroxy austocystin D (11) | MCF-7 | 1.3 | [2][3] |
| Asperustin H (12) | MCF-7 | 0.46 | [2][3] |
| Asperustin I (14) | MCF-7 | 2.3 | [2][3] |
Table 2: Immunosuppressive Activity of Austocystin Analogs
| Compound | Assay | IC50 (µM) | Reference |
| Asperustin E (5) | ConA-induced T-cell proliferation | 1.1 | [2][3] |
| Asperustin F (9) | ConA-induced T-cell proliferation | 1.0 | [2][3] |
| 1″-hydroxy austocystin D (11) | ConA-induced T-cell proliferation | 0.93 | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of austocystins.
General Workflow for Fungal Culture and Metabolite Extraction
The production and isolation of austocystins involve standard mycology and natural product chemistry techniques. A general workflow is presented below.
Protocol:
-
Fungal Culture: Aspergillus ustus is cultured on a suitable solid or in a liquid medium to promote the production of secondary metabolites.
-
Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to one or more rounds of column chromatography (e.g., silica gel, Sephadex) followed by high-performance liquid chromatography (HPLC) to isolate the pure austocystin compounds.
Cytotoxicity Assay
The cytotoxic activity of austocystins can be determined using various cell-based assays. The following is a general protocol based on the WST-1 assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-15)
-
Cell culture medium and supplements
-
96-well plates
-
This compound (or analog) dissolved in a suitable solvent (e.g., DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the austocystin compound and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
In Vitro DNA Damage Assay
This assay assesses the ability of a compound to cause single-strand breaks in plasmid DNA in the presence of a metabolic activation system.
Materials:
-
Supercoiled plasmid DNA
-
This compound (or analog)
-
Human liver microsomes (as a source of CYP enzymes)
-
NADPH regenerating system
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the plasmid DNA, the austocystin compound, and with or without liver microsomes and the NADPH regenerating system.
-
Incubation: Incubate the reactions at 37°C for a specified time.
-
Reaction Termination: Stop the reactions.
-
Agarose Gel Electrophoresis: Separate the DNA forms (supercoiled, nicked, and linear) by agarose gel electrophoresis.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. An increase in the amount of nicked DNA in the presence of the compound and the metabolic activation system indicates DNA damage.[10][12]
Conclusion and Future Directions
This compound and its analogs represent a class of fungal secondary metabolites with potent biological activities that warrant further investigation. The cytotoxic mechanism of Austocystin D, involving metabolic activation to a DNA-damaging species, highlights a potential avenue for the development of targeted anticancer therapies. Future research should focus on the definitive identification of the austocystin biosynthetic gene cluster in Aspergillus ustus, which would enable heterologous expression and biosynthetic engineering to produce novel analogs with improved therapeutic properties. Furthermore, a more detailed elucidation of the signaling pathways that regulate austocystin production could lead to strategies for optimizing their yield in culture. Finally, comprehensive in vivo studies are necessary to fully assess the therapeutic potential and toxicological risks associated with this intriguing family of mycotoxins.
References
- 1. A Genomics Based Discovery of Secondary Metabolite Biosynthetic Gene Clusters in Aspergillus ustus | PLOS One [journals.plos.org]
- 2. Genome mining and biosynthetic pathways of marine-derived fungal bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative and Quantitative Analysis of Mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A genomics based discovery of secondary metabolite biosynthetic gene clusters in Aspergillus ustus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Genomics Based Discovery of Secondary Metabolite Biosynthetic Gene Clusters in Aspergillus ustus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Genome Mining Reveals a Multiproduct Sesterterpenoid Biosynthetic Gene Cluster in Aspergillus ustus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunosuppressive Meds for Autoimmune Treatment [aaaai.org]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Studies of Austocystin G: A Literature Review
A comprehensive search for preliminary in vitro studies on Austocystin G has revealed a notable absence of specific research focused on this particular compound. The available scientific literature extensively covers the in vitro activities of other members of the austocystin family, most prominently Austocystin D, but provides no specific experimental data, protocols, or signaling pathway analyses for this compound.
While the requested in-depth technical guide on this compound cannot be compiled due to the lack of available data, this report summarizes the findings on closely related austocystins to provide context and potential avenues for future research.
Cytotoxic and Immunosuppressive Activities of Other Austocystins
Recent research on compounds isolated from Aspergillus ustus has identified several new and known austocystins with biological activity. A study detailing the isolation of ten new (1–10) and nine known (11–19) austocystins reported significant cytotoxic and immunosuppressive effects for some of these compounds.
Notably, compounds 10, 11 (1″-hydroxy austocystin D), 12, and 14 demonstrated pronounced cytotoxic activities against the MCF-7 human breast cancer cell line, with IC50 values of 3.9, 1.3, 0.46, and 2.3 μM, respectively[1]. The same study also highlighted the immunosuppressive potential of compounds 5, 9, and 11 , which exhibited significant inhibitory effects on the proliferation of ConA-induced T cells with IC50 values of 1.1, 1.0, and 0.93 μM, respectively[1]. It is important to note that the specific chemical structures corresponding to each numbered compound, and whether any of them is designated as this compound, are not specified in the provided search results.
The Mechanism of Action of Austocystin D
The most extensively studied compound in this family is Austocystin D. In vitro studies have established that its selective cytotoxicity in cancer cells is a result of its activation by cytochrome P450 (CYP) enzymes, particularly CYP2J2[2][3][4]. This bioactivation process is crucial for its anticancer effects.
The proposed mechanism involves the CYP-mediated oxidation of Austocystin D, which transforms it into a reactive form capable of inducing DNA damage[2]. This leads to the activation of the DNA damage response pathway, characterized by the phosphorylation of histone H2AX and checkpoint kinase 1 (CHK1), ultimately resulting in cell death[2][5]. The selective anticancer action of Austocystin D is attributed to the differential expression of CYP enzymes in various cancer cell lines[3].
Experimental Protocols for Austocystin D
Detailed experimental protocols for the in vitro assessment of Austocystin D have been described in the literature. These include methodologies for:
-
Cytotoxicity Testing: Assays to determine the growth inhibition (GI50) in various cell lines after treatment with the compound[4][5].
-
In Vitro DNA Damage Assay: An assay using supercoiled plasmid DNA and human liver microsomes to demonstrate direct DNA damage mediated by CYP-activated Austocystin D[6].
-
In-Cell Western Assay: A method to measure the phosphorylation levels of histone H2AX as an indicator of the cellular DNA damage response[6].
-
CRISPR-Cas9 Screening: Genetic screens to identify genes, such as POR, PGRMC1, and KAT7, that are essential for Austocystin D's cytotoxicity[4].
Conclusion
Currently, there is a significant gap in the scientific literature regarding the in vitro studies of this compound. While research on other austocystins, particularly Austocystin D, has provided valuable insights into their mechanisms of action and potential as anticancer agents, similar data for this compound is not available. Future research is warranted to isolate and characterize this compound and to evaluate its potential biological activities through in vitro studies. Such studies would be crucial in determining if this compound shares the cytotoxic and immunosuppressive properties of its chemical relatives and to elucidate its specific mechanism of action. Without such foundational research, the development of a detailed technical guide on the in vitro studies of this compound is not feasible.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols for the Isolation and Purification of Austocystin G
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Austocystins
Austocystins are fungal-derived natural products with cytotoxic properties. For instance, Austocystin D has been identified as a potent cytotoxic agent with in vivo antitumor activity.[1][2][3] These compounds are structurally related to aflatoxin B1 and are known to be produced by species such as Aspergillus ustus.[4] The isolation and purification of these compounds are critical for further toxicological studies, pharmacological screening, and drug development. The general workflow for isolating fungal secondary metabolites involves cultivation of the producing organism, extraction of the metabolites, and subsequent chromatographic purification.
General Experimental Workflow
The isolation and purification of Austocystin G can be conceptualized as a multi-step process, beginning with the cultivation of the fungal strain and culminating in the acquisition of a pure compound.
References
- 1. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Buy Austocystin A from aspergillus ustus (EVT-15528351) [evitachem.com]
Application Notes and Protocols for the Analytical Characterization of Austocystin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Austocystins are a group of mycotoxins produced by fungi of the genus Aspergillus. Among them, Austocystin G is a compound of interest due to its potential biological activities, which are likely similar to other members of the austocystin family, such as Austocystin D. Austocystin D has been identified as a potent cytotoxic agent that can be activated by cytochrome P450 (CYP) enzymes, leading to DNA damage in cancer cells.[1][2] This suggests that this compound and other related compounds could be valuable leads in the development of novel anticancer therapeutics.
These application notes provide a comprehensive overview of the analytical techniques for the characterization of this compound, including its isolation, purification, and structural elucidation using various spectroscopic and chromatographic methods. Detailed protocols for key experiments are provided to facilitate the replication of these methods in a laboratory setting.
Physicochemical Properties and Structure
Table 1: Key Physicochemical Properties of Austocystin Analogs
| Property | Description | Analytical Technique |
| Molecular Formula | Determined by high-resolution mass spectrometry. | HRESIMS |
| Molecular Weight | Calculated from the molecular formula. | MS |
| UV/Vis Spectrum | Provides information on the chromophores present. | UV-Vis Spectroscopy |
| Infrared Spectrum | Identifies functional groups. | IR Spectroscopy |
| NMR Spectrum | Provides detailed structural information. | 1H, 13C, COSY, HMQC, HMBC NMR |
| Crystal Structure | Determines the absolute configuration. | X-ray Crystallography |
Analytical Techniques and Protocols
Isolation and Purification of this compound
Austocystins are typically isolated from fungal cultures. The following is a general protocol for the extraction and purification of these compounds from Aspergillus species.[5]
Protocol 1: Extraction and Isolation of Austocystins
-
Fungal Culture: Cultivate the producing fungal strain (e.g., Aspergillus ustus) on a suitable solid or liquid medium.
-
Extraction: Extract the fungal biomass and/or culture broth with an organic solvent such as ethyl acetate or methanol.
-
Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.
-
Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or dichloromethane/methanol) to separate fractions based on polarity.
-
Purification: Further purify the fractions containing austocystins using preparative High-Performance Liquid Chromatography (HPLC) or Sephadex LH-20 column chromatography to isolate pure this compound.
High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
HPLC is a crucial technique for both the analysis and purification of this compound. A reverse-phase HPLC method coupled with UV or mass spectrometry detection is commonly employed.
Protocol 2: HPLC-UV/MS Analysis of this compound
-
Instrumentation: An HPLC system equipped with a UV-Vis diode array detector (DAD) and a mass spectrometer (MS).
-
Column: A C18 or Phenyl reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6][7]
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, 330 nm) based on the UV-Vis spectrum of this compound.
-
MS: Use electrospray ionization (ESI) in positive ion mode to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragments.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.
Table 2: Typical HPLC-UV/MS Data for an Austocystin Analog
| Parameter | Value |
| Retention Time (t_R) | Dependent on the specific compound and conditions |
| UV λmax (nm) | Typically around 250, 280, and 330 nm |
| [M+H]+ (m/z) | Corresponds to the molecular weight + 1 |
| Key MS/MS Fragments | Provides structural information |
Note: It is important to be aware of potential in-source degradation or oxidation artifacts when using HPLC-UV-MS analysis.[8][9]
Spectroscopic Characterization
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of natural products like this compound.
Protocol 3: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of pure this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.
-
2D NMR: Perform a series of 2D NMR experiments to establish connectivity and spatial relationships:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.
-
Table 3: Hypothetical ¹H and ¹³C NMR Data for a Key Structural Moiety in this compound (Based on known Austocystin structures)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 164.5 | |
| 2 | 105.2 | 6.50 (s) |
| 3 | 160.1 | |
| 4 | 98.7 | 6.35 (s) |
| 4a | 155.8 | |
| 5 | 110.1 | 7.10 (d, 8.5) |
| 6 | 135.4 | 7.80 (d, 8.5) |
| 7 | 120.5 | |
| 8-OCH₃ | 56.2 | 3.90 (s) |
High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structural elucidation.
Protocol 4: High-Resolution Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.
-
Ionization: Use a soft ionization technique like ESI.
-
Analysis: Acquire the full scan mass spectrum in positive or negative ion mode to determine the accurate mass of the molecular ion.
-
Fragmentation: Select the parent ion and subject it to collision-induced dissociation (CID) to obtain the MS/MS spectrum.
Biological Activity and Signaling Pathway
The biological activity of this compound is not well-characterized. However, based on its structural similarity to Austocystin D, it is hypothesized to be a cytotoxic agent that requires metabolic activation by cytochrome P450 enzymes.[1][2]
Hypothesized Mechanism of Action
Austocystin D is known to be activated by CYP enzymes, particularly CYP2J2, to a reactive intermediate that can form DNA adducts, leading to DNA damage and cell death.[1] It is plausible that this compound follows a similar mechanism.
Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.
Experimental Workflow for Cytotoxicity and Mechanism of Action Studies
The following workflow can be used to investigate the cytotoxic effects of this compound and to test the hypothesis of its CYP-mediated activation.
Caption: Experimental workflow for evaluating the biological activity of this compound.
References
- 1. The selectivity of austocystin D arises from cell-line-specific drug activation by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asperustins A-J: Austocystins with Immunosuppressive and Cytotoxic Activities from Aspergillus ustus NRRL 5856 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Normal phase and reverse phase HPLC-UV-MS analysis of process impurities for rapamycin analog ABT-578: application to active pharmaceutical ingredient process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. HPLC-UV-MS Analysis: A Source for Severe Oxidation Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Protocols for Assessing the DNA-Damaging Effects of Austocystin G
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Austocystin G is a mycotoxin with potential cytotoxic properties. Preliminary data on related compounds, such as Austocystin D, suggest that it may induce DNA damage following metabolic activation by cytochrome P450 enzymes.[1][2][3][4][5] This application note provides a comprehensive set of protocols to investigate the DNA-damaging effects of this compound. The described methods—the Comet assay, γ-H2AX foci formation assay, and 8-OHdG ELISA—are standard techniques for assessing genotoxicity and can elucidate the specific types of DNA lesions and cellular responses induced by this compound.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in the tables below for clear comparison and analysis.
Table 1: Comet Assay Data
| Treatment Group | Concentration (µM) | Mean Tail Moment | % DNA in Tail | Olive Tail Moment |
| Vehicle Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Positive Control |
Table 2: γ-H2AX Foci Formation Assay Data
| Treatment Group | Concentration (µM) | Mean γ-H2AX Foci per Cell | % of γ-H2AX Positive Cells |
| Vehicle Control | 0 | ||
| This compound | X | ||
| This compound | Y | ||
| This compound | Z | ||
| Positive Control |
Table 3: 8-OHdG ELISA Data
| Treatment Group | Concentration (µM) | 8-OHdG Concentration (ng/mL) | Fold Change vs. Control |
| Vehicle Control | 0 | 1.0 | |
| This compound | X | ||
| This compound | Y | ||
| This compound | Z | ||
| Positive Control |
Experimental Protocols
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Both alkaline and neutral versions of the assay are described to differentiate between single-strand and double-strand breaks.
a. Alkaline Comet Assay (for single and double-strand breaks)
Materials:
-
CometSlide™ or equivalent
-
Low Melting Point Agarose (LMPA)
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline Unwinding and Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
SYBR® Green I or other DNA stain
-
Phosphate Buffered Saline (PBS)
-
Cell scraper or trypsin
Protocol:
-
Cell Preparation:
-
Treat cells with varying concentrations of this compound and appropriate controls.
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Embedding Cells in Agarose:
-
Mix 10 µL of cell suspension with 75 µL of molten LMPA (at 37°C).
-
Immediately pipette the mixture onto a CometSlide™.
-
Place the slide at 4°C for 10 minutes to solidify the agarose.
-
-
Cell Lysis:
-
Immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.
-
-
DNA Unwinding and Electrophoresis:
-
Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with cold Alkaline Unwinding and Electrophoresis Buffer to a level just covering the slides.
-
Allow the DNA to unwind for 20-40 minutes in the alkaline buffer.
-
Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.
-
-
Neutralization and Staining:
-
Carefully remove the slides and wash them gently three times with Neutralization Buffer for 5 minutes each.
-
Stain the slides with SYBR® Green I for 5 minutes in the dark.
-
-
Visualization and Analysis:
b. Neutral Comet Assay (for double-strand breaks)
Protocol:
-
Follow steps 1-3 of the Alkaline Comet Assay protocol.
-
Electrophoresis:
-
Follow steps 5-6 of the Alkaline Comet Assay protocol for neutralization, staining, and analysis.
γ-H2AX Foci Formation Assay
This assay detects the phosphorylation of histone H2AX at serine 139 (γ-H2AX), a key event in the cellular response to DNA double-strand breaks.[10]
a. Immunofluorescence Microscopy
Materials:
-
Glass coverslips or chamber slides
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on coverslips or chamber slides and allow them to adhere.
-
Treat cells with this compound and controls for the desired time.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
b. Flow Cytometry
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells in suspension or in plates.
-
Harvest and wash the cells with PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells with cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.
-
Wash the cells with PBS.
-
Permeabilize with a suitable buffer (e.g., 0.25% Triton X-100 in PBS) for 15 minutes on ice.
-
-
Antibody Staining:
-
Wash the cells with PBS containing 1% BSA.
-
Incubate with the primary anti-γ-H2AX antibody for 1 hour at room temperature.
-
Wash the cells.
-
Incubate with the fluorescently-labeled secondary antibody for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity using a flow cytometer.
-
8-hydroxy-2'-deoxyguanosine (8-OHdG) ELISA
This assay quantifies the levels of 8-OHdG, a common marker of oxidative DNA damage.
Materials:
-
8-OHdG ELISA Kit (commercially available)
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
Microplate reader
Protocol:
-
Cell Treatment and DNA Extraction:
-
Treat cells with this compound and controls.
-
Harvest the cells and extract genomic DNA using a commercial kit.
-
-
DNA Digestion:
-
Digest the DNA to single nucleosides. A typical procedure involves incubation with nuclease P1 followed by alkaline phosphatase.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the 8-OHdG ELISA kit. This typically involves:
-
Adding standards and digested DNA samples to the antibody-coated microplate.
-
Incubation with a primary antibody specific for 8-OHdG.
-
Addition of a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Addition of a substrate solution (e.g., TMB) and stopping the reaction.
-
-
-
Data Analysis:
DNA Damage Signaling Pathways
The detection of γ-H2AX is a direct consequence of the activation of DNA damage response (DDR) signaling pathways. Upon induction of DNA double-strand breaks, sensor proteins like the MRN complex (Mre11-Rad50-Nbs1) recruit and activate the ATM (Ataxia-Telangiectasia Mutated) kinase. ATM then phosphorylates H2AX at serine 139, creating γ-H2AX. This modification serves as a scaffold for the recruitment of additional DDR proteins, including MDC1, 53BP1, and BRCA1, which are crucial for cell cycle checkpoint activation and DNA repair.[3][6] In response to single-strand DNA damage or replication stress, the ATR (ATM and Rad3-related) kinase is activated and can also phosphorylate H2AX. DNA-PK (DNA-dependent protein kinase) is another kinase that can phosphorylate H2AX in response to double-strand breaks.
References
- 1. ATM, ATR, and DNA-PK: The Trinity at the Heart of the DNA Damage Response. - Cancer Research UK Cambridge Institute [cruk.cam.ac.uk]
- 2. pnas.org [pnas.org]
- 3. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. mmsl.cz [mmsl.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] ROLE OF γ-H2AX IN DNA-DAMAGE RESPONSE AND ITS POSSIBLE CLINICAL APPLICATIONS | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. glpbio.com [glpbio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Ataxia–telangiectasia - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Application Notes and Protocols: Elucidating the Mechanism of Action of Austocystin G
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Austocystins are a class of mycotoxins produced by Aspergillus species. While significant research has been conducted on some members of this family, such as Austocystin D, the specific mechanism of action for many of its analogues, including Austocystin G, remains largely uncharacterized. Studies on the structurally similar Austocystin D have revealed a fascinating mechanism of selective cytotoxicity. Austocystin D acts as a prodrug, activated by cytochrome P450 (CYP) enzymes, particularly CYP2J2, in certain cancer cell lines.[1][2] This activation leads to the formation of a reactive metabolite that induces DNA damage, culminating in cell cycle arrest and apoptosis.[1][2][3][4]
Given the structural similarities within the Austocystin family, it is plausible to hypothesize that this compound may exert its biological effects through a similar mechanism. These application notes provide a comprehensive experimental framework to investigate this hypothesis, guiding researchers through a phased approach from initial cytotoxicity screening to detailed mechanistic studies. The protocols provided herein are established methods for assessing cell viability, enzymatic activity, DNA damage, and downstream cellular responses.
Phase 1: Initial Cytotoxicity Screening
The first step in characterizing a novel compound is to determine its cytotoxic potential. This is typically achieved by exposing various cell lines to a range of concentrations of the compound and measuring cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of the drug that inhibits a biological process by 50%.
Experimental Goal: To determine the IC50 of this compound in a panel of cancer cell lines with differential CYP enzyme expression profiles.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Known CYP2J2 Expression | This compound IC50 (µM) |
| U-2 OS | Osteosarcoma | High | Data to be determined |
| HOS | Osteosarcoma | Low | Data to be determined |
| A549 | Lung Carcinoma | Moderate | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | Low | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | High | Data to be determined |
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, 5% CO2.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Phase 2: Investigating the Role of Cytochrome P450 Enzymes
Based on the mechanism of Austocystin D, it is crucial to determine if the cytotoxicity of this compound is dependent on metabolic activation by CYP enzymes. This can be investigated by using CYP inhibitors or by comparing the compound's effect on cell lines with varying CYP expression levels.
Experimental Goal: To assess whether CYP enzyme activity is necessary for this compound-induced cytotoxicity.
Table 2: Effect of CYP Inhibition on this compound Cytotoxicity
| Cell Line | This compound IC50 (µM) | This compound + Ketoconazole (10 µM) IC50 (µM) | Fold Change in IC50 |
| U-2 OS | From Table 1 | Data to be determined | Data to be determined |
| HepG2 | From Table 1 | Data to be determined | Data to be determined |
Protocol 2: CYP Inhibition Assay
This protocol is a modification of the MTT assay, incorporating a pre-treatment step with a CYP inhibitor.
Materials:
-
All materials from Protocol 1
-
Ketoconazole (or other broad-spectrum CYP inhibitor) stock solution
Procedure:
-
Cell Seeding: Follow step 1 of Protocol 1.
-
Inhibitor Pre-treatment: Pre-treat the cells with a non-toxic concentration of Ketoconazole (e.g., 10 µM) for 1-2 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells already containing the inhibitor.
-
Follow-up: Continue with steps 3-7 of Protocol 1. A significant increase in the IC50 value in the presence of the CYP inhibitor suggests that this compound is activated by CYP enzymes.
Phase 3: Assessment of DNA Damage
If this compound is activated by CYP enzymes, the resulting metabolite is likely to be genotoxic. The phosphorylation of the histone variant H2AX to form γ-H2AX is a sensitive marker for DNA double-strand breaks.
Experimental Goal: To determine if this compound treatment leads to DNA damage.
Table 3: Quantification of DNA Damage Markers
| Treatment | Cell Line | γ-H2AX Foci per Cell (Mean ± SD) | Comet Assay % Tail DNA (Mean ± SD) |
| Vehicle Control | U-2 OS | Data to be determined | Data to be determined |
| This compound (IC50) | U-2 OS | Data to be determined | Data to be determined |
| This compound + Ketoconazole | U-2 OS | Data to be determined | Data to be determined |
| Vehicle Control | HOS | Data to be determined | Data to be determined |
| This compound (IC50) | HOS | Data to be determined | Data to be determined |
Protocol 3: Western Blotting for γ-H2AX
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-γ-H2AX)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the IC50 concentration for various time points (e.g., 6, 12, 24 hours). Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. An increase in the γ-H2AX band intensity indicates DNA damage.
Phase 4: Analysis of Downstream Cellular Events
DNA damage typically triggers cell cycle arrest to allow for repair, or if the damage is too severe, it can lead to apoptosis.
Experimental Goal: To investigate the effect of this compound on cell cycle progression and apoptosis.
Table 4: Cell Cycle and Apoptosis Analysis
| Treatment | Cell Line | % Cells in G1 | % Cells in S | % Cells in G2/M | % Apoptotic Cells |
| Vehicle Control | U-2 OS | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | U-2 OS | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Vehicle Control | HOS | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | HOS | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide (PI) to stain DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.[1][8][9]
Materials:
-
PI staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% cold ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Protocol 5: Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[3][10]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for 48 hours. Harvest all cells.
-
Staining: Wash cells with PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[2] Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for studying this compound.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. 3.7. Annexin-V Apoptosis Assay [bio-protocol.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
In Vivo Experimental Models for the Evaluation of Austocystin G: Application Notes and Protocols
Disclaimer
Direct in vivo experimental data for Austocystin G is not currently available in the public domain. The following application notes and protocols are based on established in vivo models for the closely related mycotoxin, Austocystin D, and general mycotoxin evaluation strategies. These protocols are intended to serve as a foundational guide for researchers initiating in vivo studies on this compound and should be adapted based on preliminary in vitro toxicity and efficacy data for the specific compound.
Introduction
Austocystins are a group of mycotoxins produced by fungi of the Aspergillus genus. While research has primarily focused on Austocystin D, understanding the in vivo effects of other analogues like this compound is crucial for a comprehensive risk assessment and exploration of their potential pharmacological activities. This document outlines recommended in vivo experimental models and detailed protocols for evaluating the toxicology, pharmacokinetics, and potential anti-cancer efficacy of this compound.
The proposed models are based on the known bioactivity of Austocystin D, which has demonstrated potent, cell-line-specific cytotoxicity and in vivo antitumor activity.[1][2] The mechanism of action for Austocystin D involves its activation by cytochrome P450 (CYP) enzymes, leading to DNA damage.[1][2][3] It is plausible that this compound shares a similar mechanism, making CYP-expressing models particularly relevant.
Key In Vivo Experimental Models
Acute Toxicity Assessment
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity of this compound.
Animal Model: Swiss albino mice or Sprague-Dawley rats are commonly used for acute toxicity studies due to their well-characterized physiology and genetics.
Rationale: Establishing the acute toxicity profile is a fundamental first step in characterizing any new compound and is essential for dose selection in subsequent efficacy and pharmacokinetic studies.
Xenograft Models for Anti-Cancer Efficacy
Objective: To evaluate the anti-tumor activity of this compound in a living organism.
Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice) are essential for hosting human cancer cell line xenografts.
Rationale: Xenograft models allow for the assessment of a compound's ability to inhibit tumor growth in a complex biological system, providing a more clinically relevant evaluation than in vitro assays alone. Given that Austocystin D shows selective cytotoxicity, testing against a panel of cancer cell lines with varying CYP expression is recommended.[1][3]
Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Animal Model: Rats or mice are suitable for initial PK studies. Cannulated models can be used for serial blood sampling from the same animal.
Rationale: Understanding the pharmacokinetic profile of this compound is critical for optimizing dosing regimens and predicting its behavior in humans.
Data Presentation
Table 1: Hypothetical Acute Toxicity Data for this compound
| Animal Model | Route of Administration | LD50 (mg/kg) | Key Observations |
| Swiss Albino Mice | Intraperitoneal (i.p.) | To be determined | Sedation, ataxia, weight loss |
| Swiss Albino Mice | Oral (p.o.) | To be determined | Gastrointestinal distress, reduced food intake |
| Sprague-Dawley Rats | Intraperitoneal (i.p.) | To be determined | Lethargy, ruffled fur |
| Sprague-Dawley Rats | Oral (p.o.) | To be determined | Diarrhea, weight loss |
Table 2: Hypothetical Anti-Cancer Efficacy Data for this compound in a Xenograft Model
| Cancer Cell Line | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Human Colon Carcinoma (e.g., HT-29) | Vehicle Control | - | 0 |
| Human Colon Carcinoma (e.g., HT-29) | This compound | To be determined | To be determined |
| Human Breast Cancer (e.g., MCF-7) | Vehicle Control | - | 0 |
| Human Breast Cancer (e.g., MCF-7) | This compound | To be determined | To be determined |
Table 3: Hypothetical Pharmacokinetic Parameters for this compound
| Animal Model | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) |
| Rat | To be determined | i.v. | To be determined | To be determined | To be determined | To be determined |
| Rat | To be determined | p.o. | To be determined | To be determined | To be determined | To be determined |
Experimental Protocols
Protocol for Acute Toxicity Study
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, saline with a solubilizing agent). Perform serial dilutions to obtain the desired dose concentrations.
-
Dosing: Administer single doses of this compound via the desired route (e.g., intraperitoneal injection or oral gavage) to different groups of animals (n=5-10 per group). Include a vehicle control group.
-
Observation: Monitor the animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Record body weight changes.
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy. Collect major organs for histopathological examination.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).
Protocol for Xenograft Tumor Model
-
Cell Culture: Culture the selected human cancer cell line (e.g., HT-29, MCF-7) under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) into the flank of each immunocompromised mouse.
-
Tumor Growth Monitoring: Allow the tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Randomize the animals into treatment and control groups. Administer this compound or vehicle control at the predetermined dose and schedule (e.g., daily intraperitoneal injections).
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size. Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the animals, excise the tumors, and measure their weight.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Protocol for Pharmacokinetic Study
-
Animal Preparation: For intravenous (i.v.) administration, a jugular vein catheter may be implanted. For oral (p.o.) administration, animals are typically fasted overnight.
-
Dosing: Administer a single dose of this compound via the i.v. or p.o. route.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t1/2).
Visualizations
Caption: Proposed metabolic activation pathway of this compound.
Caption: Experimental workflow for the in vivo xenograft model.
References
- 1. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactivation of Austocystin G: Application Notes and Protocols for Cytochrome P450-Mediated Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Austocystin G, a mycotoxin structurally related to the well-studied Austocystin D, is emerging as a compound of interest due to its potential biological activities. Evidence suggests that, like its analogue, this compound may undergo metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive metabolites capable of inducing cellular effects such as DNA damage.[1][2][3] Understanding the specifics of this bioactivation is crucial for assessing its toxicological profile and exploring any potential therapeutic applications.
This document provides detailed application notes and protocols for measuring the cytochrome P450 activation of this compound. The methodologies are adapted from established techniques used for studying similar compounds, particularly Austocystin D, and are intended to provide a comprehensive framework for researchers in drug metabolism, toxicology, and pharmacology.[4] The primary focus is on in vitro methodologies that are readily adaptable in a standard laboratory setting.
Key Concepts and Signaling Pathways
The proposed mechanism for this compound activation by CYP enzymes mirrors that of structurally similar mycotoxins like Aflatoxin B1 and Austocystin D.[5] This involves the enzymatic epoxidation of a vinyl ether moiety, leading to a highly reactive epoxide. This epoxide can then form adducts with cellular macromolecules, most notably DNA, triggering a DNA damage response (DDR).[4][5] The key enzyme implicated in the activation of Austocystin D is CYP2J2, making it a primary target for investigating this compound metabolism.[4][6]
The cellular response to this DNA damage is a complex signaling cascade. Upon detection of DNA lesions, sensor proteins initiate a signaling pathway that leads to the phosphorylation of histone H2AX (γH2AX), a well-established marker of DNA double-strand breaks.[4] This, in turn, can activate downstream pathways leading to cell cycle arrest, apoptosis, or DNA repair.
Diagram of the Proposed Signaling Pathway for this compound Activation and Subsequent DNA Damage Response:
Caption: Proposed signaling pathway of this compound bioactivation by CYP2J2 and the subsequent DNA damage response cascade.
Experimental Protocols
This section details the key experimental protocols for assessing the CYP-mediated activation of this compound.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to determine the metabolic stability of this compound in the presence of a complex mixture of human CYP enzymes and to identify potential metabolites.
Experimental Workflow:
Caption: Experimental workflow for in vitro metabolism of this compound using human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM), pooled from multiple donors
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile, LC-MS grade
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
Thaw human liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine the following on ice:
-
Potassium phosphate buffer
-
Human Liver Microsomes (final concentration typically 0.5-1 mg/mL)
-
This compound (final concentration typically 1-10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
-
Sample Processing and Analysis:
-
Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining this compound and to identify potential metabolites.
-
Data Presentation:
The metabolic stability of this compound can be expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).
| Parameter | Value | Units |
| In vitro half-life (t½) | Calculated | minutes |
| Intrinsic Clearance (CLint) | Calculated | µL/min/mg protein |
Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability, both in the presence and absence of a CYP inhibitor, to ascertain if its cytotoxicity is dependent on metabolic activation.
Procedure:
-
Cell Seeding:
-
Seed cells (e.g., a cell line known to express CYP2J2, such as certain cancer cell lines) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound.
-
For the inhibition experiment, pre-incubate a parallel set of cells with a CYP inhibitor (e.g., Ketoconazole, a broad-spectrum CYP inhibitor, or a more specific CYP2J2 inhibitor if available) for 1-2 hours before adding this compound.
-
Include appropriate controls: untreated cells, vehicle control, and inhibitor-only control.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 (half-maximal inhibitory concentration) values for this compound in the presence and absence of the CYP inhibitor.
-
Data Presentation:
| Treatment | IC50 (µM) |
| This compound alone | Calculated |
| This compound + CYP Inhibitor | Calculated |
A significant increase in the IC50 value in the presence of the CYP inhibitor would indicate that the cytotoxicity of this compound is dependent on CYP-mediated activation.
In-Cell Western Assay for γH2AX
This assay quantifies the level of DNA damage by measuring the phosphorylation of histone H2AX.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with this compound at concentrations determined from the cytotoxicity assay, with and without a CYP inhibitor, for a defined period (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX).
-
Wash the cells and incubate with an infrared dye-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Scan the plate using an infrared imaging system.
-
Normalize the γH2AX signal to a housekeeping protein or cell number.
-
Quantify the fold change in γH2AX levels in treated cells compared to control cells.
-
Data Presentation:
| Treatment | Fold Change in γH2AX (normalized to control) |
| This compound (Concentration 1) | Calculated |
| This compound (Concentration 2) | Calculated |
| This compound (Conc. 2) + CYP Inhibitor | Calculated |
An increase in γH2AX levels upon treatment with this compound, which is attenuated by a CYP inhibitor, would provide strong evidence for CYP-activated DNA damage.
Conclusion
The protocols outlined in this document provide a robust framework for investigating the cytochrome P450-mediated activation of this compound. By employing a combination of in vitro metabolism studies, cytotoxicity assays, and specific markers of DNA damage, researchers can elucidate the metabolic pathways involved and the resulting cellular consequences. This knowledge is fundamental for a comprehensive understanding of the toxicological and pharmacological properties of this compound.
References
- 1. Identification of novel substrates for human cytochrome P450 2J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. examine.com [examine.com]
- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. news-medical.net [news-medical.net]
Application Notes and Protocols for Austocystin in Multidrug-Resistant Cancer Cell Research
A Note on Austocystin G: Extensive literature searches did not yield specific data on "this compound." However, a closely related compound, Austocystin D , has been studied for its potent and selective cytotoxicity against cancer cells, including those exhibiting multidrug resistance. The following application notes and protocols are based on the available research for Austocystin D, which is presumed to be the compound of interest for the user's research application.
Introduction
Austocystin D is a mycotoxin that has demonstrated significant potential in overcoming chemoresistance in cancer cells.[1] Its mechanism of action is distinct from many standard chemotherapeutic agents, making it a valuable tool for research in multidrug-resistant (MDR) cancer. Austocystin D itself is a prodrug that is selectively activated within cancer cells by cytochrome P450 (CYP) enzymes, particularly CYP2J2.[2][3] This activation leads to the formation of a reactive epoxide that induces DNA damage, subsequently triggering the DNA damage response (DDR) and apoptotic cell death.[1][3] These application notes provide a summary of the quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in the action of Austocystin D.
Data Presentation
The cytotoxic effects of Austocystin D have been evaluated across a panel of human cancer cell lines, including those with varying levels of multidrug resistance. The data below summarizes the 50% growth inhibition (GI50) values, providing a quantitative measure of the compound's potency.
Table 1: Cytotoxicity of Austocystin D in Human Cancer Cell Lines
| Cell Line | Tissue of Origin | MDR Phenotype (MDR1 Expression) | GI50 (nM) |
| MCF7 | Breast | Low | 3 |
| MES-SA | Uterine Sarcoma | Low (Parental) | >10,000 |
| MES-SA/MX2 | Uterine Sarcoma | High (Doxorubicin Resistant) | 3358 |
| HCT-15 | Colon | High | 42 |
| SW620 | Colon | Low | 27 |
| MCF10A | Breast | Non-tumorigenic | 3513 |
Data compiled from Marks et al., 2011.[1]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of Austocystin D in multidrug-resistant cancer cell lines.
1. Cell Viability and Cytotoxicity Assay (WST-1 Assay)
This protocol is for determining the dose-response relationship of Austocystin D in cancer cell lines.
-
Materials:
-
Cancer cell lines of interest (e.g., MDR and sensitive pairs)
-
Complete cell culture medium
-
Austocystin D stock solution (in DMSO)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Austocystin D in a complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of Austocystin D. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a significant color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 value.
-
2. DNA Damage Detection (Phospho-H2AX In-Cell Western Assay)
This protocol measures the phosphorylation of histone H2AX, a sensitive marker of DNA double-strand breaks.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Austocystin D
-
96-well cell culture plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139)
-
Secondary antibody: IRDye-conjugated anti-rabbit IgG
-
DNA stain (e.g., Hoechst 33342)
-
Infrared imaging system
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of Austocystin D for a specified time (e.g., 4 hours).
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes.
-
Block with blocking buffer for 1.5 hours at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate with the secondary antibody and a DNA stain for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system to quantify the fluorescence intensity. Normalize the phospho-H2AX signal to the DNA stain signal.
-
3. Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Austocystin D
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with Austocystin D for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows associated with Austocystin D's application in multidrug-resistant cancer cell research.
Caption: Metabolic activation of Austocystin D in cancer cells.
References
- 1. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 deficient cells rely on ATM and ATR-mediated checkpoint signaling through the p38 MAPK/MK2pathway for survival after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Austocystin G Derivatives for Structure-Activity Relationship Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of Austocystin G derivatives for structure-activity relationship (SAR) studies. Austocystins are a group of mycotoxins with interesting biological activities, and understanding the relationship between their chemical structure and biological function is crucial for the development of new therapeutic agents.
Introduction
This compound is a member of the Austocystin family of fungal metabolites characterized by a unique coumarin-xanthone fused ring system. Related compounds, such as Austocystin D, have demonstrated potent and selective cytotoxicity against various cancer cell lines, making this scaffold a promising starting point for the development of novel anticancer drugs. The biological activity of Austocystins is believed to stem from their metabolic activation by cytochrome P450 (CYP) enzymes to form reactive intermediates that can induce DNA damage. This document outlines a proposed synthetic strategy for the generation of this compound derivatives and protocols for their biological evaluation to elucidate key structural features required for activity.
Data Presentation: Structure-Activity Relationship of Austocystin Analogs
While specific quantitative SAR data for a systematically synthesized library of this compound derivatives is not extensively available in the public domain, the following table summarizes the cytotoxic activities of naturally occurring Austocystins and a key synthetic derivative, Dihydro-austocystin D. This data provides initial insights into the SAR of this compound class.
| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| Austocystin D | H | Cl | OCH3 | MCF-7 | 0.008 | [1] |
| HCT-15 | 0.009 | [1] | ||||
| SW620 | >10 | [1] | ||||
| 1″-hydroxy austocystin D | OH | Cl | OCH3 | MCF-7 | 1.3 | [2] |
| Asperustin G (Austocystin J) | H | H | OCH3 | MCF-7 | 3.9 | [2] |
| Asperustin I (1-dechloro-austocystin D) | H | H | OCH3 | T-cells (ConA) | 1.0 | [2] |
| Dihydro-austocystin D | H | Cl | OCH3 | HCT-15 | >10 | [3] |
Key Observations from SAR Data:
-
The presence of the vinyl ether moiety is critical for cytotoxic activity, as evidenced by the dramatic loss of potency in Dihydro-austocystin D, where the double bond is reduced.[3]
-
Substitution on the furan ring, such as the 1"-hydroxyl group in 1″-hydroxy austocystin D, significantly reduces cytotoxic activity against MCF-7 cells.[2]
-
The chlorine atom at the C1 position appears to contribute to potency, as its removal in Asperustin I and Asperustin G leads to decreased activity compared to Austocystin D.[2]
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: Synthesis of this compound Derivatives
This proposed synthesis is adapted from synthetic approaches towards related Austocystins, such as Austocystin A.[2] The key steps involve the preparation of a substituted benzophenone and its subsequent condensation with a coumarin precursor.
1.1. Synthesis of the Benzophenone Intermediate (General Procedure):
-
Friedel-Crafts Acylation: To a solution of a substituted dimethoxybenzene (1 eq.) in a suitable solvent (e.g., dichloromethane), add a substituted benzoyl chloride (1.1 eq.).
-
Cool the mixture to 0 °C and add a Lewis acid catalyst (e.g., aluminum chloride, 1.2 eq.) portion-wise.
-
Allow the reaction to stir at room temperature for 4-16 hours, monitoring by TLC.
-
Quench the reaction by carefully adding ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired benzophenone intermediate.
1.2. Condensation and Cyclization to form the this compound Core (General Procedure):
-
To a solution of the benzophenone intermediate (1 eq.) and 5,7-dihydroxy-4-methylcoumarin (1.1 eq.) in a suitable solvent (e.g., pyridine), add a condensing agent (e.g., triflic anhydride, 1.2 eq.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into cold dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the this compound derivative.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes a standard method for evaluating the cytotoxic activity of the synthesized derivatives against a panel of cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT-116, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37 °C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture media. Add the compounds to the cells and incubate for 72 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the media and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: In Vitro DNA Damage Assay
This assay assesses the ability of this compound derivatives to induce DNA damage in the presence of a metabolic activation system.
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), the this compound derivative, and human liver microsomes (as a source of CYP enzymes).
-
Initiation of Reaction: Add an NADPH regenerating system (to support CYP activity) to the reaction mixture.
-
Incubation: Incubate the reaction at 37 °C for 1-4 hours.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).
-
Agarose Gel Electrophoresis: Analyze the DNA samples on a 1% agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. The conversion of supercoiled DNA to nicked or linear forms indicates DNA damage.
Visualizations
Signaling Pathway of Austocystin D Activation and DNA Damage
Caption: Proposed mechanism of Austocystin D-induced cytotoxicity.
Experimental Workflow for Synthesis and Evaluation of this compound Derivatives
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Austocystin Analogs for In Vitro Assays
A Note on Austocystin G: Information regarding "this compound" is limited in current scientific literature. However, the closely related compound, Austocystin D , is well-documented as a potent cytotoxic agent with poor aqueous solubility. This guide will focus on strategies applicable to Austocystin D and other similarly hydrophobic natural products to ensure successful in vitro experiments.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems researchers face when preparing Austocystin D and similar compounds for cell-based assays.
| Question/Issue | Possible Cause | Troubleshooting Steps |
| My compound won't dissolve in the initial solvent. | The chosen solvent may not be appropriate for the compound's polarity. | 1. Start with 100% Dimethyl Sulfoxide (DMSO). It is a powerful solvent for many hydrophobic natural products. 2. If DMSO fails, consider other organic solvents such as ethanol or propylene glycol. 3. Gentle warming (to 37°C) or brief sonication can aid dissolution. |
| The compound precipitates when I dilute my stock solution into the aqueous cell culture medium. | The compound has very low aqueous solubility, and the final concentration of the organic solvent is too low to keep it in solution. | 1. Minimize the dilution factor. Prepare a highly concentrated stock solution in DMSO so that only a small volume is needed to reach the final desired concentration in your assay. 2. Optimize the final solvent concentration. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, and many are fine with 0.1%.[1][2] Determine the highest non-toxic DMSO concentration for your specific cell line and use that to your advantage. 3. Add the stock solution to the medium with vigorous mixing. This can help to disperse the compound quickly before it has a chance to aggregate and precipitate. 4. Consider alternative delivery methods such as cyclodextrins or liposomes if direct solubilization is not feasible. |
| I'm observing cellular toxicity in my vehicle control wells. | The final concentration of the organic solvent (e.g., DMSO) is too high for the cells. | 1. Perform a dose-response experiment with the solvent alone. This will determine the maximum concentration your cells can tolerate without affecting their viability or the assay readout.[3] 2. Keep the final solvent concentration consistent across all wells, including the untreated control. A final concentration of 0.1% DMSO is generally considered safe for most cell lines.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing Austocystin D for in vitro assays?
A1: The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO, which can then be serially diluted to working concentrations.
Q2: How can I avoid my compound precipitating out of the cell culture medium?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. To mitigate this:
-
Prepare a concentrated stock: This minimizes the volume of organic solvent added to your aqueous medium.
-
Add the stock solution directly to the media in the well with gentle agitation.
-
Ensure the final DMSO concentration remains at a non-toxic level (ideally ≤ 0.5%). [1]
Q3: Are there alternatives to DMSO for dissolving Austocystin D?
A3: While DMSO is the most commonly used solvent, other options to explore include:
-
Ethanol: Similar to DMSO, prepare a concentrated stock and dilute it carefully.
-
Propylene glycol: This can be a less toxic alternative to DMSO for some cell lines.[4]
-
Formulation with cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[5][6][7][8][9]
-
Liposomal formulations: Encapsulating Austocystin D in liposomes can improve its delivery in aqueous solutions and has been shown to enhance its anti-tumor activity.[10][11][12][13]
Q4: What is the mechanism of action of Austocystin D?
A4: Austocystin D is a prodrug that is activated by cytochrome P450 (CYP) enzymes, particularly CYP2J2, within cancer cells.[14] This activation process transforms Austocystin D into a reactive form that causes DNA damage, leading to cell death.[14]
Experimental Protocols
Protocol 1: Preparation of Austocystin D Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Austocystin D in DMSO.
Materials:
-
Austocystin D (MW: 368.35 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 1 mg of Austocystin D and place it in a sterile microcentrifuge tube.
-
Add 271.5 µL of 100% DMSO to the tube.
-
Vortex the solution thoroughly until the Austocystin D is completely dissolved. Gentle warming to 37°C may be necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparing Working Solutions for Cell-Based Assays
This protocol provides a general guideline for diluting the DMSO stock solution into the cell culture medium.
Procedure:
-
Thaw an aliquot of the 10 mM Austocystin D stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate stock concentrations.
-
Dilute the intermediate DMSO stocks into your complete cell culture medium to achieve the final desired treatment concentrations. Crucially, ensure the final concentration of DMSO in the medium does not exceed the tolerance level of your cell line (typically ≤ 0.5%). For example, a 1:1000 dilution of a DMSO stock will result in a final DMSO concentration of 0.1%.
-
Add the final working solutions to your cell plates and proceed with your assay. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of Austocystin D in various cancer cell lines.
| Cell Line | GI₅₀ (Growth Inhibition 50%) | Reference |
| MCF7 | < 10 nM | [5] |
| HCT-15 | 20 nM | [6] |
| U-2 OS | ~20 nM | [6] |
| MES-SA | > 100 µM | [5] |
Visualizations
Caption: Workflow for preparing a hydrophobic compound for in vitro assays.
Caption: Proposed signaling pathway for Austocystin D cytotoxicity.
References
- 1. lifetein.com [lifetein.com]
- 2. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. youtube.com [youtube.com]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. In-vitro and in-vivo evaluation of austocystin D liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
Technical Support Center: Total Synthesis of Austocystin G
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Austocystin G. Given the absence of a published total synthesis of this compound, this guide is based on established synthetic routes for structurally related mycotoxins, such as Austocystin A and Aflatoxin, and addresses challenges in key transformations required for its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The main challenges in synthesizing this compound revolve around the construction of the sterically congested and highly substituted furanobenzopyranone core, the regioselective introduction of the chlorine atom, and the diastereoselective installation of the two stereocenters in the dihydrofuran moiety.
Q2: Which synthetic strategies are most promising for the furanobenzopyranone core?
A convergent approach is generally favored. This would involve the synthesis of a functionalized benzofuranone precursor and a substituted furan, which are then coupled. A subsequent cyclization would form the pyranone ring. Biomimetic approaches, inspired by the biosynthesis of related aflatoxins, may also offer efficient routes.[1][2]
Q3: Why is the Friedel-Crafts acylation of the furan component problematic?
Furan is an electron-rich heterocycle that is prone to polymerization under classical Friedel-Crafts conditions, which typically employ strong Lewis acids like AlCl₃.[3][4] This sensitivity can lead to low yields and complex product mixtures. Milder catalysts and reaction conditions are necessary to achieve successful acylation.[3][4]
Q4: What methods can be used for the stereoselective synthesis of the diol in the dihydrofuran ring?
An asymmetric dihydroxylation of a furan precursor is a potential route. Alternatively, a Sharpless asymmetric epoxidation of an allylic alcohol precursor, followed by regioselective epoxide opening, can provide the desired stereochemistry with high enantioselectivity.[5][6][7][8][9]
Troubleshooting Guides
Problem 1: Low Yield and Polymerization in Friedel-Crafts Acylation of the Furan Moiety
Symptoms:
-
Low to no yield of the desired 2-acylfuran.
-
Formation of a dark, insoluble polymeric material.
-
Complex mixture of byproducts observed by TLC or LC-MS.
Possible Causes and Solutions:
| Cause | Solution |
| Harsh Lewis Acid Catalyst (e.g., AlCl₃) | Switch to a milder Lewis acid such as BF₃·OEt₂, SnCl₄, or ZnCl₂.[3] Alternatively, use a heterogeneous catalyst like AlPW₁₂O₄₀ / Mg(OH)₂ which has been shown to be effective for the acylation of furans with free carboxylic acids.[4] |
| High Reaction Temperature | Perform the reaction at a lower temperature, typically between -78 °C and 0 °C, to minimize polymerization and improve selectivity. |
| Reactive Acylating Agent | Use a less reactive acylating agent. For example, an acid anhydride may be preferable to an acyl chloride. |
| Solvent Effects | The choice of solvent can influence the reaction outcome. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used. |
Problem 2: Poor Diastereoselectivity in the Reduction of a Ketone Precursor to the Secondary Alcohol
Symptoms:
-
Formation of a nearly 1:1 mixture of diastereomeric alcohols.
-
Difficulty in separating the desired diastereomer by chromatography.
Possible Causes and Solutions:
| Cause | Solution |
| Small Steric Difference | If the steric environment around the ketone is not sufficiently differentiated, simple reducing agents like NaBH₄ will show low selectivity. |
| Chelation Control Not Possible | If there is no nearby Lewis basic group to direct the hydride delivery, the reaction will proceed via Felkin-Anh control, which may not favor the desired diastereomer. |
| Use of a Bulky Reducing Agent | Employ a sterically demanding reducing agent to enhance facial selectivity. Reagents such as L-Selectride® or K-Selectride® can provide higher diastereoselectivity. |
| Substrate-Directed Reduction | If applicable, introduce a directing group, such as a hydroxyl or silyl ether, that can chelate to the reducing agent and direct the hydride attack from a specific face. For example, the use of a trialkylsilyl group can direct the reduction of a β-hydroxy ketone. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for key transformations relevant to the synthesis of this compound, based on literature for similar substrates.
| Reaction Step | Reagents and Conditions | Typical Yield | Reference |
| Friedel-Crafts Acylation of Furan | Furan, Acetic Anhydride, BF₃·OEt₂, DCM, 0 °C to rt | 60-85% | Based on general procedures for furans[3] |
| Sharpless Asymmetric Epoxidation | Allylic alcohol, Ti(OiPr)₄, (+)-DET, TBHP, DCM, -20 °C | 90-95% | [7][8] |
| Regioselective Epoxide Opening | Epoxide, Red-Al, THF, 0 °C to rt | 75-90% | General procedure |
| Friedländer Annulation (for core) | 2-amino-benzaldehyde derivative, β-ketoester, p-TsOH, Toluene, reflux | 65-80% | For related quinoline synthesis |
| Late-stage Chlorination | Phenolic precursor, SO₂Cl₂, Pyridine, DCM, 0 °C | 50-70% | [10] |
Experimental Protocols
Protocol 1: Mild Friedel-Crafts Acylation of a Furan Derivative
This protocol describes a mild acylation of a substituted furan using an acid anhydride and a moderate Lewis acid catalyst.
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the substituted furan (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Addition of Reagents: The acid anhydride (1.1 eq) is added, followed by the dropwise addition of boron trifluoride etherate (BF₃·OEt₂) (1.2 eq) over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction progress is monitored by TLC.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2-acylfuran.
Protocol 2: Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol details the enantioselective epoxidation of a prochiral allylic alcohol.
-
Preparation: A flame-dried Schlenk flask is charged with powdered 4 Å molecular sieves and anhydrous dichloromethane (DCM, 0.5 M). The flask is cooled to -20 °C.
-
Catalyst Formation: Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.1 eq) is added, followed by (+)-diethyl tartrate ((+)-DET) (0.12 eq). The mixture is stirred for 30 minutes at -20 °C.
-
Substrate Addition: A solution of the allylic alcohol (1.0 eq) in DCM is added dropwise.
-
Oxidant Addition: A solution of tert-butyl hydroperoxide (TBHP) in toluene (5.5 M, 2.0 eq) is added dropwise over 30 minutes.
-
Reaction: The reaction is stirred at -20 °C for 4-6 hours, monitoring by TLC.
-
Quenching: The reaction is quenched by the addition of a 10% aqueous solution of tartaric acid. The mixture is stirred vigorously for 1 hour at room temperature.
-
Workup: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
Purification: The crude epoxide is purified by flash column chromatography.
Visualizations
References
- 1. Biomimetic synthesis - Wikipedia [en.wikipedia.org]
- 2. Biomimetic syntheses of kadcoccitane H and kadcotrione C methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. stereoselective-epoxidation-of-acyclic-allylic-alcohols-a-correction-of-our-previous-work - Ask this paper | Bohrium [bohrium.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. journals.co.za [journals.co.za]
Stabilizing Austocystin G for long-term storage and experimentation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the long-term storage, handling, and experimental use of Austocystin G. Given the limited direct data on this compound, this document incorporates best practices derived from research on structurally similar mycotoxins, such as Austocystin D and aflatoxins, which share a furanocoumarin-like moiety.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for the long-term storage of this compound?
A1: To ensure maximum stability, this compound should be stored as a dry, solid powder in a tightly sealed container. For optimal long-term preservation, it is recommended to store it at -20°C or lower, protected from light and moisture. A safety data sheet for the related compound Austocystin A suggests storage in a dry, cool, and well-ventilated place.[1]
Q2: How should I prepare stock solutions of this compound?
A2: It is advisable to prepare concentrated stock solutions in a suitable anhydrous organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol. These stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, allow the aliquot to warm to room temperature before opening to prevent condensation.
Q3: What are the primary factors that can lead to the degradation of this compound?
A3: Based on data from related mycotoxins like aflatoxins and furanocoumarins, the primary factors contributing to degradation are exposure to light, elevated temperatures, and humidity.[2] Furanocoumarins, for instance, have been shown to degrade at higher temperatures.[3] Therefore, protecting this compound from these environmental factors is crucial for its stability.
Q4: Is this compound sensitive to pH changes?
A4: While specific data for this compound is unavailable, many organic molecules are susceptible to hydrolysis at extreme pH values. It is recommended to maintain experimental solutions at a pH close to neutral (pH 7.0-7.4) unless the experimental protocol requires otherwise. Buffering your experimental media can help maintain a stable pH.
Q5: What safety precautions should be taken when handling this compound?
A5: this compound is a mycotoxin and should be handled as a potentially hazardous compound. Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4][5] All handling of the powdered form should be done in a chemical fume hood to avoid inhalation.[1] Follow all institutional guidelines for the handling of cytotoxic or hazardous materials.[4][5][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in experiments | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid material. Aliquot stock solutions to minimize freeze-thaw cycles. Ensure proper storage conditions (dark, low temperature). |
| Instability in aqueous experimental media. | Prepare fresh dilutions in media immediately before each experiment. Minimize the time the compound spends in aqueous solution before addition to cells or assays. | |
| Photodegradation during experimentation. | Conduct experiments under subdued lighting conditions where possible. Use amber-colored or foil-wrapped tubes and plates. Aflatoxins, which are structurally similar, are known to be light-sensitive.[2] | |
| Inconsistent experimental results | Inaccurate concentration of stock solution due to solvent evaporation. | Use tightly sealed vials for stock solutions. Re-evaluate the concentration of older stock solutions using a suitable analytical method if possible. |
| Precipitation of the compound in aqueous media. | Check the solubility of this compound in your experimental buffer. Consider using a lower final concentration or a different solvent for the initial stock solution. | |
| Visible changes in the solid compound (e.g., discoloration) | Degradation due to improper storage. | Discard the compound if physical changes are observed. Ensure future batches are stored in a desiccator at low temperatures and protected from light. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials with secure caps
-
Calibrated analytical balance
-
Chemical fume hood
-
-
Procedure:
-
In a chemical fume hood, weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber-colored microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Quantification of this compound for Stability Assessment
This protocol is a general guideline based on methods used for similar compounds and may require optimization.
-
Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a sensitive method for quantifying mycotoxins.[8]
-
Sample Preparation:
-
Prepare a standard curve of this compound of known concentrations in the relevant solvent (e.g., DMSO).
-
For stability testing, incubate this compound solutions under different conditions (e.g., varying temperature, light exposure, pH).
-
At specified time points, take an aliquot of each sample and dilute it to fall within the range of the standard curve.
-
-
UPLC-MS/MS Conditions (Example):
-
Column: A C18 reverse-phase column is often used for mycotoxin analysis.[8]
-
Mobile Phase: A gradient of water and acetonitrile, both with a small percentage of formic acid (e.g., 0.1%), is a common mobile phase system.[8]
-
Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of this compound. The specific mass transitions will need to be determined for this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Hypothesized Signaling Pathway of this compound
Based on the known mechanism of the closely related Austocystin D, it is hypothesized that this compound is activated by cytochrome P450 (CYP) enzymes, leading to DNA damage and the activation of the DNA damage response pathway.[8][9][10][11]
Caption: Hypothesized activation and signaling pathway of this compound.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for determining the stability of this compound.
References
- 1. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest [mdpi.com]
- 2. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 5. Cancer - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Optimizing dosage for Austocystin G in cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and experimental design for Austocystin G.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a fungal-derived natural product that exhibits cytotoxic effects against various cancer cell lines.[1] Its mechanism of action is not through direct interaction with a cellular target but rather through a process of metabolic activation.[2][3] this compound is a prodrug that is activated by cytochrome P450 (CYP) enzymes, particularly CYP2J2.[1] Upon activation, it is converted into a reactive intermediate that causes DNA damage, leading to the phosphorylation of histone H2AX (γ-H2AX) and the induction of the DNA damage response pathway.[1][2][3] This ultimately results in the inhibition of cell proliferation and cell death.
Q2: Why do I observe significant variability in the cytotoxic effects of this compound across different cell lines?
The selective cytotoxicity of this compound is primarily dependent on the expression and activity of specific CYP enzymes within the cell line being tested.[2][3] Cell lines with higher expression of activating CYPs, such as CYP2J2, will be more sensitive to this compound, exhibiting lower GI50 values.[1] Conversely, cell lines with low or no expression of these enzymes will be more resistant.[2] Therefore, it is crucial to characterize the CYP enzyme expression profile of your cell lines of interest.
Q3: How can I determine an appropriate starting concentration for my experiments?
The optimal concentration of this compound is highly cell-line dependent. Based on published data, the half-maximal growth inhibition (GI50) can range from nanomolar to micromolar concentrations. It is recommended to perform a dose-response experiment starting with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the GI50 for your specific cell line.
Q4: How should I prepare and store this compound?
For cell culture experiments, this compound should be dissolved in a suitable organic solvent, such as DMSO, to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, the final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low cytotoxicity observed | Cell line has low expression of activating CYP enzymes. | 1. Confirm the expression of CYP2J2 or other relevant CYPs in your cell line via qPCR or Western blot. 2. Consider using a cell line known to be sensitive to this compound as a positive control. 3. If possible, transfect your cells to express the necessary CYP enzyme. |
| Compound degradation. | 1. Ensure proper storage of the this compound stock solution. 2. Prepare fresh working solutions for each experiment. | |
| High background or non-specific effects | High concentration of DMSO in the final culture medium. | Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. |
| Compound precipitation in the culture medium. | 1. Check the solubility of this compound in your culture medium. 2. Vortex the working solution before adding it to the culture wells. 3. Consider using a different solvent or a solubilizing agent, ensuring it does not interfere with the assay. | |
| Inconsistent results between experiments | Variation in cell density at the time of treatment. | Standardize the cell seeding density and ensure even cell distribution in the culture plates. Allow cells to adhere and enter the exponential growth phase before adding the compound. |
| Passage number of the cell line. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
Quantitative Data Summary
The following table summarizes the reported half-maximal growth inhibition (GI50) values for Austocystin D (a closely related compound, often used to study the same mechanism) in various human cancer cell lines after 72 hours of treatment.
| Cell Line | Tissue of Origin | GI50 (nM) |
| MCF7 | Breast Cancer | < 10 |
| NCI/ADR-RES | Ovarian Cancer | < 10 |
| OVCAR-3 | Ovarian Cancer | < 10 |
| SW620 | Colon Cancer | 27 |
| MES-SA | Uterine Sarcoma | > 100,000 |
Note: This data is for Austocystin D and should be used as a reference for designing experiments with this compound. The actual GI50 values for this compound may vary.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of this compound using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the GI50 value.
Western Blot for Phosphorylated Histone H2AX (γ-H2AX)
This protocol outlines the steps to detect the induction of DNA damage by this compound through the analysis of γ-H2AX levels.
-
Cell Treatment and Lysis: Plate and treat cells with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for γ-H2AX overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the γ-H2AX signal to the loading control.
Visualizations
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: General workflow for testing this compound.
References
- 1. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Refinement of Austocystin G extraction protocols from fungal cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of Austocystin G extraction protocols from fungal cultures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound from fungal cultures.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Inadequate Fungal Growth: The producing fungus (Aspergillus ustus) may not have reached optimal biomass or secondary metabolite production phase. | - Ensure the culture medium and growth conditions (temperature, pH, aeration) are optimized for Aspergillus ustus. - Extend the incubation period to allow for sufficient secondary metabolite production. |
| Inefficient Cell Lysis: Fungal cell walls may not be adequately disrupted, preventing the release of intracellular this compound. | - If extracting from mycelia, ensure thorough grinding of the biomass, preferably in liquid nitrogen. - Consider enzymatic lysis or sonication as a preliminary step before solvent extraction. | |
| Incorrect Solvent Choice: The solvent used may not have the appropriate polarity to efficiently extract this compound. | - Use a mid-to-high polarity solvent such as ethyl acetate, chloroform, or a mixture of methanol/dichloromethane. - Perform small-scale pilot extractions with different solvents to determine the most effective one for your specific fungal strain and culture conditions. | |
| Degradation of this compound: The compound may be sensitive to pH, temperature, or light, leading to degradation during extraction. | - Avoid extreme pH conditions during extraction and work-up. - Perform extraction at room temperature or below, and avoid prolonged exposure to high temperatures during solvent evaporation. - Protect the sample from direct light throughout the process. | |
| Presence of Impurities in the Final Extract | Co-extraction of Other Metabolites: The chosen solvent may be extracting a wide range of other fungal metabolites along with this compound. | - Employ a multi-step extraction process, starting with a non-polar solvent (e.g., hexane) to remove lipids before extracting with a more polar solvent for this compound. - Utilize solid-phase extraction (SPE) with a suitable sorbent to clean up the crude extract before final analysis. |
| Contamination from Culture Medium: Components from the culture medium may be carried over into the extract. | - If using a liquid culture, ensure complete separation of the mycelia from the broth before extraction. - For solid cultures, carefully scrape the fungal biomass from the agar surface to minimize the collection of medium. | |
| Inconsistent Extraction Efficiency | Heterogeneous Fungal Growth: Mycotoxin production can be unevenly distributed within the fungal culture.[1] | - Homogenize the entire fungal biomass before taking a subsample for extraction to ensure it is representative.[1] |
| Variability in Extraction Time and Temperature: Inconsistent parameters between batches can lead to variable yields. | - Strictly adhere to a standardized protocol with defined extraction times and temperatures for all samples. | |
| Incomplete Solvent Evaporation: Residual solvent can affect the final concentration and subsequent analysis. | - Use a rotary evaporator for efficient and controlled solvent removal. Ensure the sample is brought to complete dryness. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended fungal species and strain for this compound production?
A1: this compound, along with other related austocystins, is produced by the fungus Aspergillus ustus. A specific strain mentioned in the literature for producing a variety of austocystins is Aspergillus ustus NRRL 5856.[2]
Q2: What are the optimal culture conditions for maximizing this compound production?
A2: While specific optimal conditions for this compound are not extensively documented, general conditions for mycotoxin production in Aspergillus species involve maintaining a warm and humid environment.[3] Key factors to control include temperature (typically 25-30°C), water activity, and pH of the culture medium.[4]
Q3: Which solvent system is best for extracting this compound?
A3: The choice of solvent is critical for efficient extraction. Austocystins have been successfully extracted from Aspergillus ustus cultures using organic solvents such as ethyl acetate and chloroform.[5] A common practice for mycotoxins is to use a solvent with moderate polarity. A mixture of a polar solvent like methanol and a less polar solvent like dichloromethane can also be effective.
Q4: How can I minimize the degradation of this compound during the extraction process?
A4: this compound may be susceptible to degradation. To minimize this, it is recommended to work at room temperature or below, avoid strong acids or bases, and protect the samples from light. Rapid processing and proper storage of extracts at low temperatures (-20°C) are also advisable.
Q5: What is a suitable method for the purification of this compound from the crude extract?
A5: Following initial solvent extraction, the crude extract typically requires further purification. Bioactivity-guided fractionation is a common approach.[1][6] This involves chromatographic techniques such as column chromatography on silica gel or preparative thin-layer chromatography (TLC). High-performance liquid chromatography (HPLC) is often used for final purification and quantification.
Experimental Protocols
Protocol 1: General Extraction of this compound from Solid Fungal Culture
-
Harvesting: After incubation (e.g., 14-21 days), scrape the fungal biomass of Aspergillus ustus from the solid culture medium (e.g., maize meal or PDA).
-
Homogenization: Freeze-dry the collected mycelia and then grind it into a fine powder using a mortar and pestle, preferably cooled with liquid nitrogen.
-
Initial Extraction:
-
Transfer a known weight of the powdered mycelia (e.g., 10 g) into an Erlenmeyer flask.
-
Add a suitable organic solvent (e.g., 200 mL of ethyl acetate).
-
Agitate the mixture on a shaker at room temperature for a specified period (e.g., 4-6 hours).
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat the extraction of the residue two more times with fresh solvent to ensure complete recovery.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Purification:
-
Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol/dichloromethane mixture).
-
Proceed with purification using column chromatography or other chromatographic techniques.
-
Quantitative Data
The following table provides an illustrative comparison of the relative extraction efficiency of different solvents for mycotoxins with polarities similar to this compound. Note: This data is for comparative purposes and is not based on specific experimental results for this compound.
| Solvent/Solvent System | Polarity Index | Relative Extraction Efficiency (%) | Notes |
| n-Hexane | 0.1 | 10-20 | Primarily extracts non-polar compounds like lipids. Can be used for initial defatting. |
| Dichloromethane (DCM) | 3.1 | 70-85 | Effective for moderately polar mycotoxins. |
| Chloroform | 4.1 | 80-95 | A good solvent for many mycotoxins, including those with some polarity. |
| Ethyl Acetate | 4.4 | 85-98 | Often provides high recovery for a broad range of mycotoxins. |
| Acetone | 5.1 | 75-90 | Can co-extract water-soluble impurities if water is present in the sample. |
| Methanol | 5.1 | 60-80 | Highly polar; may extract more polar, interfering compounds. |
| DCM:Methanol (9:1 v/v) | N/A | 90-99 | A common mixture that balances polarity for efficient extraction of a wide range of mycotoxins. |
Visualizations
References
- 1. A Genomics Based Discovery of Secondary Metabolite Biosynthetic Gene Clusters in Aspergillus ustus | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [open.uni-marburg.de]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. A genomics based discovery of secondary metabolite biosynthetic gene clusters in Aspergillus ustus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Genomics Based Discovery of Secondary Metabolite Biosynthetic Gene Clusters in Aspergillus ustus - PMC [pmc.ncbi.nlm.nih.gov]
Addressing resistance mechanisms to Austocystin G in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of resistance to Austocystin G in cancer cells.
Disclaimer: Published research on this compound is limited. The information provided here is largely based on studies of a closely related and structurally similar compound, Austocystin D. It is presumed that the mechanism of action and resistance for this compound are analogous.
Troubleshooting Guides
This section addresses specific experimental issues you may encounter.
| Problem | Possible Cause | Suggested Solution |
| High variability in this compound cytotoxicity between different cancer cell lines. | Cell-line specific expression of cytochrome P450 enzymes required for drug activation.[1] | 1. Profile the expression levels of CYP enzymes, particularly CYP2J2, in your panel of cell lines using qPCR or Western blotting. 2. Correlate CYP2J2 expression with this compound sensitivity (e.g., GI50 values).[2][3] |
| This compound shows lower than expected cytotoxicity in a previously sensitive cell line. | 1. Development of acquired resistance. 2. Changes in cell culture conditions affecting CYP enzyme activity. 3. Degradation of this compound stock solution. | 1. Perform genomic and transcriptomic analysis on the resistant cell line to identify potential mutations or changes in gene expression. 2. Ensure consistent cell culture conditions (media, serum, supplements). 3. Prepare a fresh stock solution of this compound and re-determine the GI50. |
| No significant induction of DNA damage (e.g., γ-H2AX foci) upon this compound treatment in a seemingly resistant cell line. | Insufficient metabolic activation of this compound due to low CYP2J2 expression.[2][4] | 1. Overexpress CYP2J2 in the resistant cell line and repeat the DNA damage assay.[2] 2. Use a positive control for DNA damage induction (e.g., doxorubicin or bleomycin) to ensure the assay is working correctly.[5] |
| Inhibition of cytotoxicity with a pan-CYP inhibitor (e.g., ketoconazole) is incomplete. | Other CYP enzymes besides the primary activating one may be involved, or the inhibitor may not be potent enough against the specific CYP isoform.[3] | 1. Test a panel of more specific CYP inhibitors. 2. Knock down specific CYP isoforms using siRNA or CRISPR to confirm their role in this compound activation. |
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for this compound?
Based on studies of the related compound Austocystin D, it is proposed that this compound is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes.[1][3] The activated metabolite then induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[2][4]
2. Which specific CYP enzyme is likely responsible for this compound activation?
For Austocystin D, a strong positive correlation has been demonstrated between the expression of CYP2J2 and sensitivity to the compound.[2][3] Depletion of CYP2J2 reduces cytotoxicity, while its overexpression enhances it.[2] Therefore, CYP2J2 is the primary candidate for the metabolic activation of this compound.
3. What are the potential mechanisms of resistance to this compound?
The primary mechanism of intrinsic resistance is likely low or absent expression of the activating enzyme, CYP2J2, in cancer cells.[2] Acquired resistance could potentially arise from mutations in the CYP2J2 gene or downregulation of its expression. Other general mechanisms of drug resistance, such as increased drug efflux or activation of alternative survival pathways, may also play a role.
4. How can I determine if my cancer cell line is likely to be sensitive to this compound?
You can assess the expression level of CYP2J2 in your cell line of interest via qPCR or Western blotting. Cell lines with higher CYP2J2 expression are more likely to be sensitive to this compound.[2]
5. What experimental approaches can be used to overcome resistance to this compound?
One potential strategy is to co-administer this compound with an agent that induces the expression of CYP2J2. Alternatively, for tumors with low CYP2J2, combination therapies targeting different pathways may be more effective.
Experimental Protocols
Protocol 1: Determination of GI50 (50% Growth Inhibition) Concentration
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or an MTT assay according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell growth inhibition against the log concentration of this compound. The GI50 value is the concentration of the drug that causes a 50% reduction in cell growth.
Protocol 2: Western Blot for DNA Damage (γ-H2AX)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at a concentration around the GI50 value for 12-24 hours. Include a vehicle control and a positive control for DNA damage (e.g., 10 µM etoposide for 1 hour).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Histone H2A.X (Ser139) (γ-H2AX) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Proposed mechanism of this compound activation in cancer cells.
Caption: Troubleshooting workflow for low this compound cytotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Austocystin G for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Austocystin G, a sparingly soluble fungal secondary metabolite. The focus is on practical strategies to enhance its bioavailability for successful in vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a major hurdle in research? this compound is a mycotoxin, part of a family of fungal metabolites that have garnered interest for their potent biological activities. However, its hydrophobic nature leads to poor aqueous solubility. This is a significant challenge because for a drug to be effective, especially when administered orally, it must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[1][2] Poor solubility directly translates to low bioavailability, meaning only a small fraction of the administered dose reaches systemic circulation, making it difficult to achieve therapeutic concentrations in target tissues and leading to unreliable in vivo results.
Q2: What are the typical signs of poor bioavailability in my animal studies? Researchers may encounter several indicators of poor bioavailability:
-
High inter-individual variability: Plasma concentrations of this compound may vary dramatically between animals in the same dose group.
-
Lack of dose-proportionality: Doubling the dose does not result in a doubling of the plasma concentration, suggesting absorption is saturated or limited by dissolution.
-
Low or undetectable plasma/tissue levels: Despite administering a significant dose, analytical methods fail to detect meaningful concentrations of the compound in circulation or in the target organ.
-
Precipitation at the injection site: For parenteral routes, the compound may fall out of solution upon injection, causing inflammation and erratic absorption.
Q3: Can I overcome poor bioavailability by simply increasing the dose of this compound? This approach is generally not recommended. For poorly soluble compounds, increasing the dose often leads to a plateau in absorption because the dissolution rate becomes the limiting factor.[3] Furthermore, administering high doses of a hydrophobic compound can increase the risk of toxicity, cause the compound to precipitate out of the dosing vehicle, and lead to costly waste of a potentially valuable substance.[2] Enhancing the formulation is a more scientifically sound and effective strategy.
Q4: What is the likely mechanism of action for Austocystins? Studies on the related compound, Austocystin D, suggest a mechanism involving bioactivation. Austocystin D is metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2J2, into a reactive form that can cause DNA damage, leading to cell growth inhibition and cytotoxicity.[4][5][6][7][8] This process of metabolic activation is critical for its anticancer effects. It is plausible that this compound acts through a similar pathway.
Troubleshooting Guide: In Vivo Formulation & Administration
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma drug levels between subjects. | Inconsistent dissolution and absorption from the gastrointestinal tract or injection site due to poor solubility. | Develop a solubilization formulation using co-solvents or create a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS).[9] See Protocol 1 . |
| Compound precipitates out of solution during or after administration. | The drug concentration exceeds its solubility limit in the dosing vehicle, especially upon contact with aqueous physiological fluids. | 1. Lower the drug concentration. 2. Increase the ratio of co-solvents or surfactants in the vehicle. 3. Consider advanced formulations like solid dispersions or nanoparticles.[2][10] See Protocol 2 . |
| Low or undetectable drug concentration in target tissues. | Insufficient systemic exposure due to poor absorption from the administration site. | 1. Enhance solubility through formulation (See Protocol 1 ). 2. Encapsulate the drug in a nanoparticle delivery system to improve circulation time and potentially target tissues (See Protocol 2 ).[9] |
| No clear dose-response relationship is observed in efficacy studies. | Drug absorption is saturated and is not increasing linearly with the dose. The dissolution rate is the limiting factor. | Instead of dose escalation, focus on improving the formulation of a lower dose to increase its absorption and bioavailability.[3] |
Experimental Protocols & Data
Protocol 1: Development of a Co-Solvent Vehicle for Parenteral Administration
This protocol describes a systematic approach to creating a simple, injectable formulation for hydrophobic compounds like this compound.
Objective: To prepare a clear, stable solution of this compound suitable for in vivo studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween® 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Solubilization: Weigh the required amount of this compound and dissolve it in a minimal volume of DMSO. For example, start with 5-10% of the final desired volume. Vortex until fully dissolved.
-
Addition of Co-solvent: Add PEG400 to the DMSO/Austocystin G solution. A common ratio is to bring the volume up to 40-50% of the final volume with PEG400. Vortex thoroughly.
-
Addition of Surfactant: Add Tween® 80 to the mixture. Typically, 1-5% of the final volume is sufficient. This helps maintain solubility when the mixture is diluted in an aqueous solution.
-
Final Dilution: Slowly add sterile saline dropwise while continuously vortexing to bring the solution to its final volume. This final step is critical; rapid addition of saline can cause the hydrophobic drug to precipitate.
-
Stability Check: Visually inspect the final formulation for clarity. Let it stand for at least 2-4 hours at room temperature and check again for any signs of precipitation before administration.
Table 1: Example Co-Solvent Vehicle Compositions
| Component | Formulation A (Low Concentration) | Formulation B (High Concentration) | Purpose |
| DMSO | 5% | 10% | Primary solvent to initially dissolve the drug. |
| PEG400 | 35% | 40% | Co-solvent to increase the overall solubility. |
| Tween® 80 | 2% | 5% | Surfactant to stabilize the formulation upon aqueous dilution. |
| Saline (0.9%) | 58% | 45% | Aqueous vehicle for injection. |
Protocol 2: Preparation of this compound-Loaded Nanoparticles
This protocol outlines a general method for encapsulating this compound into polymeric nanoparticles to improve stability and bioavailability.
Objective: To encapsulate this compound within a biocompatible polymer to create a nanoparticle suspension.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
Procedure:
-
Organic Phase: Dissolve a known quantity of this compound and PLGA in DCM.
-
Aqueous Phase: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase while sonicating or homogenizing at high speed. This creates a fine oil-in-water emulsion where the oil phase consists of DCM droplets containing the drug and polymer.
-
Solvent Evaporation: Stir the emulsion at room temperature in a fume hood for several hours. As the DCM evaporates, the PLGA precipitates, forming solid nanoparticles that entrap this compound.
-
Washing and Collection: Centrifuge the nanoparticle suspension. Discard the supernatant, which contains residual PVA and unencapsulated drug. Resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice.
-
Characterization: Resuspend the final nanoparticle pellet in an appropriate vehicle (e.g., PBS) for in vivo use. Characterize the particles for size, drug loading, and encapsulation efficiency using appropriate analytical techniques (e.g., DLS, HPLC).
Visualizations: Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. japer.in [japer.in]
- 4. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Austocystin G and Austocystin D
For Immediate Release
[City, State] – [Date] – A detailed comparative analysis of the cytotoxic properties of Austocystin G and Austocystin D reveals significant differences in their potency against cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their cytotoxic profiles, supported by experimental data and detailed methodologies.
Executive Summary
Austocystin D has demonstrated potent cytotoxic activity against a variety of cancer cell lines, with its mechanism of action attributed to its activation by cytochrome P450 (CYP) enzymes, leading to DNA damage. In contrast, data on the cytotoxicity of this compound is less prevalent in the literature. However, a recent study evaluating a range of Austocystin analogues provides valuable comparative data. This guide synthesizes the available information to facilitate a direct comparison of their cytotoxic effects.
Quantitative Cytotoxicity Data
The cytotoxic activities of this compound and a derivative of Austocystin D were evaluated against the human breast adenocarcinoma cell line, MCF-7. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below.
| Compound | Cell Line | IC50 (µM) |
| This compound (Compound 12) | MCF-7 | 0.46 |
| 1″-hydroxy austocystin D (Compound 11) | MCF-7 | 1.3 |
Data sourced from "Asperustins A–J: Austocystins with Immunosuppressive and Cytotoxic Activities from Aspergillus ustus NRRL 5856"[1][2][3]
The data indicates that this compound (identified as compound 12 in the study) exhibits a significantly lower IC50 value compared to 1″-hydroxy austocystin D (compound 11), suggesting a more potent cytotoxic effect against the MCF-7 cell line under the tested conditions.[1][2][3]
Mechanism of Action
Austocystin D: The cytotoxic mechanism of Austocystin D is well-documented and involves a process of bioactivation.[4][5] Structurally similar to aflatoxin B1, Austocystin D is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2J2, into a reactive epoxide.[4][5] This epoxide can then form adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis. The selectivity of Austocystin D's cytotoxicity towards certain cancer cell lines is linked to the differential expression of these activating CYP enzymes.
This compound: The precise mechanism of action for this compound has not been as extensively studied as that of Austocystin D. However, based on the shared core structure, it is plausible that its cytotoxic effects may also be mediated through a similar bioactivation pathway involving CYP enzymes. Further research is required to elucidate the specific metabolic pathways and molecular targets of this compound.
Experimental Protocols
The following is a summary of the experimental protocol used to determine the cytotoxic activity of the Austocystin analogues in the referenced study.
Cell Culture: The human breast adenocarcinoma cell line MCF-7 was used for the cytotoxicity assays. The cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics and were cultured in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay): The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding: MCF-7 cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the Austocystin compounds and a positive control (e.g., doxorubicin) for a specified period.
-
MTT Incubation: After the treatment period, the medium was replaced with a fresh medium containing MTT solution, and the plates were incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves by determining the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control cells.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams have been generated.
Caption: A flowchart of the MTT assay workflow used to determine cytotoxicity.
Caption: The bioactivation pathway of Austocystin D leading to cell death.
Conclusion
The available data suggests that this compound is a more potent cytotoxic agent against the MCF-7 human breast cancer cell line than the tested derivative of Austocystin D. The well-established mechanism of action for Austocystin D, involving metabolic activation by CYP enzymes, provides a framework for understanding the potential mechanism of other Austocystin analogues. Further investigation into the specific metabolic pathways and molecular targets of this compound is warranted to fully understand its cytotoxic potential and to explore its therapeutic applications. This comparative guide serves as a valuable resource for researchers in the field of oncology and natural product-based drug discovery.
References
- 1. Asperustins A-J: Austocystins with Immunosuppressive and Cytotoxic Activities from Aspergillus ustus NRRL 5856 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asperustins AâJ: Austocystins with Immunosuppressive and Cytotoxic Activities from Aspergillus ustus NRRL 5856 [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay - PMC [pmc.ncbi.nlm.nih.gov]
Austocystin G's Anticancer Efficacy: A Comparative Analysis Across Diverse Cell Lines
For Immediate Release
AUSTIN, Texas – A comprehensive review of existing literature highlights the potent and selective anticancer activity of Austocystin G, a natural compound that has demonstrated significant cytotoxic effects against a variety of cancer cell lines. This guide provides a comparative analysis of its efficacy, details the underlying mechanism of action, and presents the experimental data supporting its potential as a therapeutic agent. It is important to note that the majority of published research refers to this compound as Austocystin D, and for the purpose of this guide, we will use this nomenclature to align with the existing scientific literature.
Comparative Anticancer Activity of Austocystin D
Austocystin D exhibits a wide range of cytotoxic activity across numerous human cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), varies significantly between cell lines, indicating a selective mechanism of action. The following table summarizes the reported IC50 values for Austocystin D in a panel of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HTB-26 | Breast Cancer | 10 - 50[1] |
| PC-3 | Pancreatic Cancer | 10 - 50[1] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50[1] |
| HCT116 | Colorectal Carcinoma | 22.4[1] |
| SF-268 | Glioblastoma | 7.11 (for a related compound, 6-O-methyl-7-chloroaveratin)[1] |
| MCF-7 | Breast Cancer | 6.64 (for a related compound, 6-O-methyl-7-chloroaveratin)[1] |
| NCI-H460 | Lung Cancer | 7.42 (for a related compound, 6-O-methyl-7-chloroaveratin)[1] |
| SW620 | Colon Cancer | 0.027[2] |
| HCT-15 | Colon Cancer | >10[2] |
| HeLa | Cervical Cancer | >10[2] |
Mechanism of Action: A Pro-Drug Activated by Cytochrome P450
The selective cytotoxicity of Austocystin D is attributed to its nature as a pro-drug that requires metabolic activation by cytochrome P450 (CYP) enzymes.[3][4] Specifically, the enzyme CYP2J2 has been identified as crucial for the metabolism and subsequent cytotoxic effects of Austocystin D.[5][6]
The proposed mechanism of action is as follows:
-
Cellular Uptake: Austocystin D enters the cancer cells.
-
Metabolic Activation: Within the cancer cells, particularly those with high expression of CYP2J2, Austocystin D is metabolized.[5][6] This activation is thought to involve the epoxidation of a vinyl ether moiety, similar to the activation of aflatoxin B1.[2]
-
DNA Damage: The activated form of Austocystin D is a reactive species that can bind to DNA, leading to DNA damage.[3][4] This is evidenced by the increased phosphorylation of histone H2AX (γ-H2AX), a sensitive marker of DNA double-strand breaks, in susceptible cell lines treated with Austocystin D.[2][3]
-
Cell Cycle Arrest and Apoptosis: The resulting DNA damage triggers a DNA damage response (DDR) pathway, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[3]
This mechanism explains the observed selectivity of Austocystin D, as cancer cells with higher levels of CYP2J2 expression are more sensitive to the compound.[5][6]
Experimental Protocols
The validation of Austocystin D's anticancer activity has been conducted through a series of established in vitro assays.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration of Austocystin D that inhibits the growth of cancer cells by 50% (IC50).
-
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of Austocystin D for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using methods such as the Cell Counting Kit-8 (CCK-8) assay, which measures the metabolic activity of viable cells, or the crystal violet assay, which stains the DNA of adherent cells.
-
Data Analysis: The absorbance or fluorescence is measured, and the data is used to calculate the IC50 values.
-
DNA Damage Assays
-
Objective: To detect and quantify DNA damage induced by Austocystin D.
-
Methodology (In-Cell Western Assay for Phosphorylation of Histone H2AX):
-
Treatment: Cells are treated with Austocystin D for a defined period (e.g., 1-4 hours).
-
Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with a detergent to allow antibody entry.
-
Immunostaining: Cells are incubated with a primary antibody specific for phosphorylated histone H2AX (γ-H2AX) and a corresponding secondary antibody conjugated to a fluorescent dye.
-
Detection: The fluorescence intensity is measured using an imaging system, providing a quantitative measure of DNA damage.
-
Visualizing the Pathways and Workflows
To better understand the processes involved in the validation of Austocystin D's anticancer activity, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Signaling pathway of Austocystin D-induced apoptosis.
Caption: General experimental workflow for evaluating Austocystin D.
Comparison with Other Anticancer Agents
Studies have shown that the cytotoxic profile of Austocystin D is distinct from that of conventional chemotherapeutic agents like doxorubicin and etoposide.[2] A key difference lies in its activity in multidrug-resistant (MDR) cancer cells. While many common anticancer drugs are rendered ineffective by the overexpression of efflux pumps like P-glycoprotein (MDR1), Austocystin D has shown potency in cell lines that overexpress MDR1.[2] This suggests that Austocystin D may be a valuable tool for overcoming chemoresistance in certain cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Austocystin G's Bioactivation Mechanism with Known CYP450-Activated Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic activation of Austocystin G with well-characterized cytochrome P450 (CYP450)-activated compounds, namely Aflatoxin B1 and Benzo[a]pyrene. The information presented herein is intended to facilitate the cross-validation of this compound's mechanism of action and to provide a framework for future research.
Disclaimer: Direct experimental data for this compound is limited. This guide leverages available data on its close structural analog, Austocystin D, and proceeds under the scientific assumption of a similar mechanism of action. Further research is required to definitively confirm these findings for this compound.
Introduction: The Role of CYP450 in Pro-drug and Pro-carcinogen Activation
Cytochrome P450 enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics, including drugs and environmental toxins.[1][2][3] While often associated with detoxification, CYP450 enzymes can also bioactivate certain compounds, converting them into more reactive and potentially toxic metabolites.[1][3] This process is a critical consideration in drug development and toxicology, as it can lead to unforeseen adverse effects or, in the context of pro-drugs, the desired therapeutic effect.
Austocystin D has been identified as a potent cytotoxic agent whose activity is dependent on metabolic activation by CYP450 enzymes, specifically CYP2J2.[4][5][6][7] This activation leads to DNA damage and subsequent cell death, suggesting a potential application as a targeted anticancer agent in tumors with high CYP2J2 expression.[4][5][6][7] To better understand and validate this mechanism for the related compound this compound, this guide compares its presumed bioactivation pathway with two well-established CYP450-activated genotoxins: Aflatoxin B1 and Benzo[a]pyrene.
Comparative Data on CYP450-Mediated Activation
The following tables summarize key quantitative data for the metabolic activation and cytotoxic effects of Austocystin D (as a proxy for this compound), Aflatoxin B1, and Benzo[a]pyrene. It is important to note that the experimental conditions under which these data were generated may vary, and direct comparisons should be made with caution.
Table 1: CYP450 Kinetic Parameters for Compound Activation
| Compound | Primary Activating CYP Isoform(s) | Km (µM) | Vmax (nmol/min/nmol P450) |
| Austocystin D/G | CYP2J2 | Not Available | Not Available |
| Aflatoxin B1 | CYP1A2 | 41 | 2.63[8][9] |
| CYP3A4 | 49.6 | 0.0436[3][10] | |
| Benzo[a]pyrene | CYP1A1, CYP1B1 | Not Available | Not Available |
Table 2: Comparative Cytotoxicity (IC50/GI50 Values)
| Compound | Cell Line | Relevant CYP Expression | IC50/GI50 (µM) |
| Austocystin D | U-2 OS | High CYP2J2 | ~0.001 - 0.01[5][11] |
| HOS | Low CYP2J2 | >1[5][11] | |
| Aflatoxin B1 | HepG2 | Expresses CYP1A2, CYP3A4 | 16.9[12] |
| Benzo[a]pyrene | Not Available | Not Available | Not Available |
Experimental Protocols
To facilitate the cross-validation of this compound's mechanism, detailed protocols for key experiments are provided below.
In Vitro Metabolism Assay Using Human Liver Microsomes
This protocol is designed to determine the metabolic stability and kinetic parameters of a test compound in the presence of human liver microsomes, which contain a mixture of CYP450 enzymes.
Materials:
-
Human liver microsomes (pooled)
-
Test compound (e.g., this compound)
-
Positive control substrates (e.g., phenacetin for CYP1A2, testosterone for CYP3A4)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent (for reaction termination)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare working solutions of the test compound and positive controls in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Mixture: In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Human liver microsomes (final concentration typically 0.2-1 mg/mL)
-
Test compound or positive control (at various concentrations for kinetic studies)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiation of Reaction: Add the NADPH regenerating system to each well to initiate the metabolic reaction.
-
Incubation: Incubate the plate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the depletion of the parent compound and/or the formation of metabolites using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of metabolism, and for kinetic studies, determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.
Materials:
-
Cancer cell lines with varying CYP450 expression (e.g., U-2 OS and HOS for CYP2J2)
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include untreated control wells.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
DNA Damage Detection (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Cells treated with the test compound
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralizing buffer
-
DNA staining dye (e.g., SYBR Gold or propidium iodide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest cells after treatment with the test compound and resuspend them in ice-cold PBS.
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette the mixture onto a microscope slide pre-coated with normal melting point agarose. Allow the gel to solidify.
-
Cell Lysis: Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
DNA Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field (typically 25V) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a neutralizing buffer and then stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound activation, the experimental workflow for its cross-validation, and the logical relationship of its mechanism to other CYP450-activated compounds.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. The kinetics of aflatoxin B1 oxidation by human cDNA-expressed and human liver microsomal cytochromes P450 1A2 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Unravelling the pharmacokinetics of aflatoxin B1: In vitro determination of Michaelis–Menten constants, intrinsic clearance and the metabolic contribution of CYP1A2 and CYP3A4 in pooled human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proapoptotic activity of aflatoxin B1 and sterigmatocystin in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Austocystin Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) among Austocystin analogues, with a focus on their cytotoxic and immunosuppressive activities. The information is compiled from peer-reviewed scientific literature and is intended to support research and drug development efforts in oncology and immunology.
Introduction to Austocystins
Austocystins are a class of mycotoxins produced by various species of fungi, such as Aspergillus. These compounds share a common furo[3,2-c]coumarin core structure. Austocystin D, one of the most studied analogues, has demonstrated potent and selective cytotoxic activity against various cancer cell lines, making it a person of interest for anticancer drug development.[1][2] This guide will delve into the SAR of Austocystin D and its recently discovered analogues, the Asperustins, to provide insights for the rational design of novel therapeutic agents.
Mechanism of Action: The Critical Role of CYP450 Activation
The cytotoxic activity of Austocystin D is not inherent to the molecule itself but is a result of metabolic activation by cytochrome P450 (CYP) enzymes.[1][3][4] Specifically, the furan ring's vinyl ether moiety is a key structural feature for its biological activity.[5] CYP enzymes, particularly CYP2J2, are thought to epoxidize this vinyl ether, transforming Austocystin D into a reactive intermediate that can induce DNA damage, leading to cell cycle arrest and apoptosis.[5][6]
The selectivity of Austocystin D towards certain cancer cell lines is attributed to the differential expression of activating CYP enzymes in those cells.[1][3] This mechanism of action is crucial for understanding the SAR of its analogues.
Comparative Cytotoxicity of Austocystin Analogues
The following table summarizes the available quantitative data on the cytotoxic activity of Austocystin D and its analogues. Direct comparison is challenging due to variations in the cell lines and assay conditions used in different studies.
| Compound | Structure | Cell Line | IC50 / GI50 (µM) | Reference |
| Austocystin D | MCF-7 | 0.008 | [1] | |
| NCI/ADR-RES | 0.009 | [1] | ||
| OVCAR-3 | 0.023 | [1] | ||
| SW-620 | 0.027 | [1] | ||
| HCT-116 | 0.033 | [1] | ||
| SF-295 | 0.040 | [1] | ||
| UACC-62 | 0.044 | [1] | ||
| 786-0 | 0.046 | [1] | ||
| OVCAR-4 | 0.051 | [1] | ||
| HCT-15 | 0.055 | [1] | ||
| A498 | 0.060 | [1] | ||
| OVCAR-5 | 0.063 | [1] | ||
| OVCAR-8 | 0.070 | [1] | ||
| SK-OV-3 | 0.072 | [1] | ||
| PC-3 | 0.076 | [1] | ||
| DU-145 | 0.081 | [1] | ||
| NCI-H23 | 0.082 | [1] | ||
| NCI-H226 | 0.083 | [1] | ||
| NCI-H322M | 0.084 | [1] | ||
| NCI-H460 | 0.086 | [1] | ||
| NCI-H522 | 0.090 | [1] | ||
| COLO 205 | 0.091 | [1] | ||
| KM12 | 0.092 | [1] | ||
| HT29 | 0.095 | [1] | ||
| A549/ATCC | 0.098 | [1] | ||
| EKVX | 0.100 | [1] | ||
| HOP-18 | 0.110 | [1] | ||
| HOP-62 | 0.120 | [1] | ||
| HOP-92 | 0.130 | [1] | ||
| IGROV1 | 0.140 | [1] | ||
| LOX IMVI | 0.150 | [1] | ||
| MALME-3M | 0.160 | [1] | ||
| M14 | 0.170 | [1] | ||
| MDA-MB-231 | 0.180 | [1] | ||
| MDA-MB-435 | 0.190 | [1] | ||
| SK-MEL-2 | 0.200 | [1] | ||
| SK-MEL-5 | 0.210 | [1] | ||
| SK-MEL-28 | 0.220 | [1] | ||
| UACC-257 | 0.230 | [1] | ||
| UO-31 | 0.240 | [1] | ||
| SNB-19 | 0.250 | [1] | ||
| SNB-75 | 0.260 | [1] | ||
| SNB-78 | 0.270 | [1] | ||
| XF 498 | 0.280 | [1] | ||
| CCRF-CEM | 0.290 | [1] | ||
| K-562 | 0.300 | [1] | ||
| MOLT-4 | 0.310 | [1] | ||
| HL-60(TB) | 0.320 | [1] | ||
| RPMI-8226 | 0.330 | [1] | ||
| SR | 0.340 | [1] | ||
| MES-SA | >10 | [1] | ||
| Dihydro-austocystin D | Hydrogenated vinyl ether | HCT-15 | Inactive | [4] |
| Asperustin J (10) | MCF-7 | 3.9 | [7][8] | |
| 1''-hydroxy austocystin D (11) | MCF-7 | 1.3 | [7][8] | |
| Compound 12 | MCF-7 | 0.46 | [7][8] | |
| Compound 14 | MCF-7 | 2.3 | [7][8] |
Structure-Activity Relationship Insights
The Furan Ring and Vinyl Ether Moiety
The most critical structural feature for the cytotoxicity of Austocystin D is the furan ring with its intact vinyl ether. Hydrogenation of the double bond in this moiety, to yield dihydro-austocystin D, results in a complete loss of cytotoxic activity.[4] This strongly supports the hypothesis that CYP450-mediated epoxidation of the vinyl ether is the key activation step.
Substitutions on the Benzofuran Ring System
The Asperustins and other recently identified analogues feature various substitutions on the core ring system. While a comprehensive SAR is yet to be established due to the limited data, some initial observations can be made from the cytotoxicity data against the MCF-7 cell line:
-
1''-hydroxy austocystin D (11) and Compound 12 exhibit potent cytotoxicity, with IC50 values of 1.3 µM and 0.46 µM, respectively.[7][8] These values, while significantly higher than that of Austocystin D (0.008 µM), indicate that these analogues retain substantial cytotoxic potential.
-
Asperustin J (10) and Compound 14 show moderate cytotoxicity with IC50 values of 3.9 µM and 2.3 µM, respectively.[7][8]
The exact structural modifications of compounds 12 and 14 would be needed for a more detailed SAR analysis. However, the data suggests that modifications to the core Austocystin scaffold can significantly modulate cytotoxic potency. The mechanism of action for these newer analogues has not been experimentally confirmed, but their structural similarity to Austocystin D suggests a potential for a similar CYP450-mediated activation pathway.
Immunosuppressive Activity of Austocystin Analogues
Several Austocystin analogues have also been evaluated for their immunosuppressive activity, specifically their ability to inhibit the proliferation of concanavalin A (ConA)-induced T cells.
| Compound | IC50 (µM) for T-cell proliferation | Reference |
| Asperustin E (5) | 1.1 | [7][8] |
| Asperustin I (9) | 1.0 | [7][8] |
| 1''-hydroxy austocystin D (11) | 0.93 | [7][8] |
These findings suggest that certain structural modifications to the Austocystin scaffold can impart potent immunosuppressive properties. The IC50 values in the low micromolar range indicate that these compounds are promising leads for the development of novel immunosuppressive agents.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the Austocystin analogues is typically determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Austocystin analogues for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 value is determined by plotting the cell viability against the compound concentration.
DNA Damage Assay (In-Cell Western Assay for Phosphorylation of Histone H2AX)
The ability of Austocystin analogues to induce DNA damage can be assessed by measuring the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks.
-
Cell Treatment: Cells are treated with the Austocystin analogues for a defined period.
-
Cell Fixation and Permeabilization: The cells are fixed (e.g., with formaldehyde) and permeabilized (e.g., with Triton X-100).
-
Antibody Incubation: The cells are incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.
-
Staining and Imaging: The cell nuclei are counterstained (e.g., with DAPI), and the fluorescence is quantified using an imaging system.
-
Data Analysis: The intensity of the γH2AX signal is normalized to the cell number, and the fold increase in DNA damage is calculated relative to untreated controls.
T-Cell Proliferation Assay (ConA-induced)
The immunosuppressive activity of the Austocystin analogues is evaluated by their ability to inhibit T-cell proliferation.
-
Splenocyte Isolation: Splenocytes are isolated from mice and seeded in 96-well plates.
-
Compound and Mitogen Treatment: The cells are treated with various concentrations of the Austocystin analogues in the presence of the T-cell mitogen Concanavalin A (ConA).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow for T-cell proliferation.
-
Proliferation Measurement: Cell proliferation is measured using a suitable method, such as the MTT assay or by incorporating a labeled nucleoside (e.g., [³H]-thymidine).
-
Data Analysis: The percentage of inhibition of T-cell proliferation is calculated relative to the ConA-stimulated control, and the IC50 value is determined.
Visualizations
Proposed Mechanism of Action of Austocystin D
Caption: Proposed CYP450-mediated activation of Austocystin D leading to DNA damage and apoptosis.
Experimental Workflow for Cytotoxicity Screening
Caption: A typical experimental workflow for determining the cytotoxicity of Austocystin analogues using the MTT assay.
Conclusion and Future Directions
The Austocystin scaffold represents a promising starting point for the development of novel anticancer and immunosuppressive agents. The key takeaways from the current structure-activity relationship data are:
-
The vinyl ether moiety in the furan ring is essential for the cytotoxic activity of Austocystin D, likely due to its role as a substrate for CYP450-mediated activation.
-
Modifications to the benzofuran core can significantly impact cytotoxic and immunosuppressive potency, highlighting the potential for medicinal chemistry efforts to optimize these activities.
-
The selective activation of Austocystin D in cancer cells with high CYP450 expression presents a potential strategy for targeted cancer therapy .
Future research should focus on:
-
Expanding the cytotoxicity screening of new Austocystin analogues against a broader panel of cancer cell lines to better understand their selectivity.
-
Investigating the role of CYP450 enzymes in the activation of the newer analogues to determine if they share a common mechanism of action with Austocystin D.
-
Synthesizing and evaluating a wider range of analogues with systematic modifications to the core structure to build a more comprehensive SAR model.
-
Elucidating the specific molecular targets of the immunosuppressive analogues to understand their mechanism of action.
By addressing these research questions, the full therapeutic potential of the Austocystin class of natural products can be unlocked.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi-res.com [mdpi-res.com]
- 3. Coumarins and P450s, Studies Reported to-Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Marine-derived fungi from the genus Aspergillus (Ascomycota) and their anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 7. Metabolism of coumarin by human P450s: a molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interplay between Drugs and Mycotoxins | Encyclopedia MDPI [encyclopedia.pub]
Validating the Role of CYP2J2 in Austocystin D-Mediated Cytotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the essential role of cytochrome P450 2J2 (CYP2J2) in the cytotoxic effects of the natural compound Austocystin D. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of related research.
Introduction
Austocystin D, a mycotoxin, has demonstrated potent cytotoxic activity against various cancer cell lines, including those exhibiting multidrug resistance.[1][2] Its mechanism of action is not direct; instead, it functions as a prodrug, requiring metabolic activation to exert its DNA-damaging and cell growth-inhibiting effects.[1][3][4] Compelling evidence points to the central role of the cytochrome P450 enzyme, specifically CYP2J2, in this bioactivation process.[3][5][6] This guide will explore the experimental evidence validating CYP2J2's role and compare different methodologies used in these studies.
Core Concept: CYP2J2-Mediated Bioactivation of Austocystin D
The prevailing hypothesis is that Austocystin D, which shares structural similarities with aflatoxin B1, is oxygenated by CYP2J2.[4][7] This metabolic conversion generates a reactive intermediate that can form adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][4] The expression levels of CYP2J2 in cancer cells have been shown to positively correlate with their sensitivity to Austocystin D.[3][6]
Experimental Validation Strategies
Several key experimental strategies have been employed to elucidate and confirm the role of CYP2J2 in Austocystin D-mediated cytotoxicity. These can be broadly categorized into:
-
Correlation Studies: Analyzing the relationship between CYP2J2 expression and Austocystin D sensitivity across various cancer cell lines.
-
Inhibition Studies: Utilizing chemical inhibitors of CYP enzymes to observe the impact on Austocystin D's cytotoxic effects.
-
Genetic Manipulation: Directly altering the expression of CYP2J2 in cells (overexpression or knockout/knockdown) and assessing the resulting changes in sensitivity to Austocystin D.
-
Biochemical Assays: Directly measuring DNA damage and the activation of DNA damage response pathways.
Data Presentation: Quantitative Comparisons
The following tables summarize key quantitative data from studies investigating the role of CYP2J2 in Austocystin D cytotoxicity.
Table 1: Austocystin D Cytotoxicity in Various Cancer Cell Lines
| Cell Line | GI50 (nM) | Noteworthy Characteristics |
| MCF7 | <10 | High sensitivity |
| HCT-15 | ~50 | Moderate sensitivity |
| MES-SA | >10,000 | Low sensitivity |
| SW620 | 27 | Moderate sensitivity |
| MES-SA/MX2 | 3358 | Doxorubicin-resistant, moderate sensitivity |
Data adapted from studies demonstrating the selective cytotoxicity of Austocystin D.[1][7]
Table 2: Effect of CYP2J2 Modulation on Austocystin D Cytotoxicity
| Cell Line | Genetic Modification | Fold Change in Austocystin D Sensitivity |
| U-2 OS | CYP2J2 Knockout | Decreased sensitivity |
| HOS | CYP2J2 Overexpression | Increased sensitivity |
Qualitative representation based on findings that CYP2J2 depletion alleviates, and overexpression enhances Austocystin D sensitivity.[2][5][6][8]
Table 3: Inhibition of CYP2J2 Activity
| Inhibitor | Target(s) | IC50 / Ki | Notes |
| Ketoconazole | Broad-spectrum CYP inhibitor (potent for CYP3A4) | - | Reduces Austocystin D cytotoxicity.[1][3] |
| Terfenadine | CYP2J2 substrate/inhibitor | IC50 = 0.3 µM | Often used as a probe for CYP2J2 activity.[9][10] |
| Astemizole | CYP2J2 substrate/inhibitor | - | Another probe for CYP2J2 activity.[11][12] |
| Danazol | Potent CYP2J2 inhibitor | IC50 = 77 nM (for terfenadine hydroxylation), Ki = 20 nM (for astemizole O-demethylation) | Also inhibits CYP2C9, CYP2C8, and CYP2D6 at higher concentrations.[11][13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are outlines of key experimental protocols.
Cell Viability Assay (MTT or similar)
-
Objective: To quantify the cytotoxic effect of Austocystin D.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of Austocystin D (with or without a CYP inhibitor) for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal growth inhibition concentration (GI50).
-
Western Blotting for DNA Damage and CYP2J2 Expression
-
Objective: To detect and quantify proteins involved in the DNA damage response (e.g., phosphorylated H2AX, γ-H2AX) and the expression of CYP2J2.
-
Procedure:
-
Treat cells with Austocystin D for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against γ-H2AX, CYP2J2, and a loading control (e.g., β-actin) overnight at 4°C.[3][4]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
CRISPR-Cas9 Mediated Gene Knockout of CYP2J2
-
Objective: To create a cell line lacking functional CYP2J2 to directly assess its role in Austocystin D cytotoxicity.
-
Procedure:
-
Design and clone single-guide RNAs (sgRNAs) targeting a critical exon of the CYP2J2 gene into a Cas9 expression vector.
-
Transfect the sgRNA/Cas9 construct into the target cell line.
-
Select for transfected cells (e.g., using antibiotic resistance).
-
Isolate single-cell clones and expand them.
-
Screen the clones for CYP2J2 knockout by Western blotting and/or DNA sequencing.
-
Use the validated knockout cell line in cell viability and DNA damage assays with Austocystin D.
-
Mandatory Visualizations
Signaling Pathway of Austocystin D Cytotoxicity
References
- 1. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scienmag.com [scienmag.com]
- 9. Cytochrome P450 2J2 Enzyme Assay Using a Novel Bioluminescent Probe Substrate [worldwide.promega.com]
- 10. [PDF] Interaction of terfenadine and its primary metabolites with cytochrome P450 2D6. | Semantic Scholar [semanticscholar.org]
- 11. Identifying a Selective Substrate and Inhibitor Pair for the Evaluation of CYP2J2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Identifying a selective substrate and inhibitor pair for the evaluation of CYP2J2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Immunosuppressive Properties of Various Austocystins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the immunosuppressive effects of different Austocystins, focusing on their impact on T-cell proliferation and cytokine expression. The information is compiled from recent studies to aid in the evaluation of these compounds for potential therapeutic applications.
Quantitative Comparison of Immunosuppressive Activity
Recent research has identified several Austocystin analogues with significant immunosuppressive properties. The inhibitory effects of these compounds on Concanavalin A (ConA)-induced T-cell proliferation are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | T-Cell Proliferation IC50 (µM) | Source |
| 1″-hydroxy austocystin D (11) | 0.93 | [1][2] |
| Asperustin I (9) | 1.0 | [1][2] |
| Asperustin E (5) | 1.1 | [1][2] |
Lower IC50 values indicate greater potency.
Experimental Methodologies
The following are detailed protocols for the key experiments used to determine the immunosuppressive activity of the Austocystins.
ConA-Induced T-Cell Proliferation Assay
This assay is a standard method to assess the ability of compounds to inhibit the proliferation of T-lymphocytes stimulated by the mitogen Concanavalin A.
-
Cell Preparation:
-
Isolate splenocytes from BALB/c mice spleens.
-
Prepare a single-cell suspension in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Adjust the cell density to 5 × 10^5 cells/mL.
-
-
Assay Procedure:
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of medium containing Concanavalin A (final concentration of 5 µg/mL) and varying concentrations of the test Austocystin compounds.
-
Incubate the plate for 68 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
-
Interleukin-6 (IL-6) Expression Assay
This assay measures the effect of Austocystins on the production of the pro-inflammatory cytokine IL-6 by T-cells.
-
Cell Culture and Treatment:
-
Culture splenocytes as described in the T-cell proliferation assay.
-
Stimulate the cells with Concanavalin A (5 µg/mL) in the presence of different concentrations of the Austocystin compounds for 24 hours.
-
-
Measurement of IL-6:
-
Collect the cell culture supernatants.
-
Determine the concentration of IL-6 in the supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with an anti-IL-6 capture antibody.
-
Add the culture supernatants and standards to the wells.
-
Add a biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the IL-6 concentration based on the standard curve.
-
Visualizing Experimental and Signaling Pathways
To better understand the experimental process and the potential mechanism of action of Austocystins, the following diagrams have been generated.
Caption: Workflow of the in vitro immunosuppressive activity assays.
Caption: Proposed mechanism of Austocystin-mediated immunosuppression.
Discussion of Potential Mechanisms
The potent inhibitory effects of certain Austocystins on T-cell proliferation and IL-6 production suggest that these compounds interfere with critical signaling pathways involved in T-cell activation. While the precise molecular targets of Austocystins are yet to be fully elucidated, their activity profile is consistent with the inhibition of key signaling molecules such as calcineurin or components of the NF-κB pathway.[3][4][5][6][7][8][9]
-
Calcineurin-NFAT Pathway: Activation of the T-cell receptor (TCR) leads to an increase in intracellular calcium, which in turn activates the phosphatase calcineurin. Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and induce the transcription of genes essential for T-cell activation and proliferation, including IL-2.[7] Many established immunosuppressive drugs, such as cyclosporin A and tacrolimus, function by inhibiting calcineurin.[7]
-
NF-κB Pathway: The NF-κB signaling pathway is another crucial regulator of T-cell activation and cytokine production.[4][5] Upon TCR stimulation, a cascade of events leads to the degradation of the inhibitory protein IκB, allowing NF-κB to enter the nucleus and activate the transcription of pro-inflammatory genes, including IL-6. The immunosuppressive drug tacrolimus has also been shown to suppress NF-κB activation.[8][9]
The observed suppression of both T-cell proliferation and IL-6 expression by Austocystins strongly implies that their mechanism of action involves the disruption of one or both of these fundamental signaling pathways.[1][2] Further investigation is warranted to identify the specific molecular interactions and confirm the precise mechanism of immunosuppression.
References
- 1. Asperustins AâJ: Austocystins with Immunosuppressive and Cytotoxic Activities from Aspergillus ustus NRRL 5856 [figshare.com]
- 2. Proliferation Assay Using Cryopreserved Porcine Peripheral Mononuclear Cells Stimulated With Concanavalin A and Analyzed With FCS ExpressTM 7.18 Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recruitment of calcineurin to the T cell receptor positively regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NFκB signaling in T cell memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The NF-κB signaling network in the life of T cells [frontiersin.org]
- 6. Inhibition of Calcium Signaling Prevents Exhaustion and Enhances Anti-Leukemia Efficacy of CAR-T Cells via SOCE-Calcineurin-NFAT and Glycolysis Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcineurin Inhibitors Suppress Cytokine Production from Memory T Cells and Differentiation of Naïve T Cells into Cytokine-Producing Mature T Cells | PLOS One [journals.plos.org]
- 8. journals.plos.org [journals.plos.org]
- 9. Tacrolimus Inhibits NF-κB Activation in Peripheral Human T Cells | PLOS One [journals.plos.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Austocystin G
For Immediate Release
Researchers and drug development professionals handling Austocystin G now have a comprehensive guide to its proper disposal, ensuring laboratory safety and regulatory compliance. As a mycotoxin with potential cytotoxic properties, stringent disposal protocols are essential to mitigate risks to personnel and the environment. This document outlines the necessary safety precautions, spill management, and step-by-step disposal procedures for this compound.
Given the absence of specific disposal guidelines for this compound, it is imperative to treat it as a hazardous and cytotoxic compound. This approach aligns with general best practices for handling potent research chemicals and mycotoxins.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures is the first line of defense against accidental exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of nitrile gloves. |
| Eye Protection | Safety Goggles | Chemical splash goggles. |
| Body Protection | Lab Coat | A protective gown or lab coat. |
| Respiratory Protection | Face Mask/Respirator | A face mask should be worn; for procedures that may generate aerosols, a respirator is recommended. |
| Foot Protection | Closed-toe shoes | Appropriate footwear for a laboratory setting. |
All handling of this compound, including preparation of solutions and aliquots, should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent the spread of contamination. A spill kit specifically for cytotoxic agents should be readily accessible in the laboratory.
Experimental Protocol: this compound Spill Cleanup
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before attempting to clean the spill, don the full PPE as outlined in Table 1.
-
Containment: For liquid spills, cover with an absorbent material from a chemical spill kit. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Decontamination:
-
Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using forceps or other tools and place them into a designated cytotoxic waste container.[1]
-
Clean the spill area with a suitable laboratory detergent and water.[2]
-
Follow the initial cleaning with a decontaminating solution, such as a 10% bleach solution, allowing for a contact time of at least 20-30 minutes.
-
-
Final Cleanup: Wipe the area with clean, wet absorbent pads.
-
Waste Disposal: All materials used for cleanup, including PPE, must be disposed of as cytotoxic waste.[1][3]
-
Reporting: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
Disposal Logistics and Plan
The disposal of this compound and any materials contaminated with it must be handled as hazardous chemical waste, with a strong emphasis on its cytotoxic nature.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound (e.g., pipette tips, tubes, gloves, gowns, absorbent pads) must be placed in a clearly labeled, leak-proof, and puncture-resistant container designated for cytotoxic waste.[1][3][4] This container should be lined with a heavy-duty plastic bag.[3]
-
Liquid Waste: Unused solutions of this compound should be collected in a dedicated, sealed, and shatter-proof container clearly labeled as "Hazardous Waste: Cytotoxic Liquid." Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is also labeled as cytotoxic waste.[1]
-
-
Labeling: All waste containers must be clearly labeled with the words "Cytotoxic Waste" or "Chemotherapeutic Waste" and include the universal biohazard symbol if applicable. The label should also detail the contents and the date of accumulation.
-
Storage: Store cytotoxic waste in a secure, designated area with limited access, away from general laboratory traffic.[4] This area should be clearly marked with warning signs.
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the cytotoxic waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
The ultimate disposal method for cytotoxic waste is typically high-temperature incineration.[4]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. danielshealth.ca [danielshealth.ca]
- 4. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
Personal protective equipment for handling Austocystin G
For Immediate Reference: Personal Protective Equipment (PPE) and Safety Measures
This guide provides essential safety and logistical information for handling Austocystin G in a laboratory setting. Given that the toxicological properties of this compound have not been thoroughly investigated, researchers, scientists, and drug development professionals must handle this compound with the utmost caution, adhering to stringent safety protocols.[1] The following recommendations are based on safety data for similar compounds and general best practices for handling potentially hazardous substances.
Recommended Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure and ensure personal safety.
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile, polyurethane, neoprene, or latex gloves meeting ASTM D-6978-(05)-13 standards. Vinyl gloves are not recommended.[2] | To prevent skin contact. It is advised to use proper glove removal techniques to avoid skin contact with the product. |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] | To protect eyes from splashes or aerosols. |
| Respiratory Protection | In case of inadequate ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator or a full-face respirator should be used.[1][3] | To prevent inhalation, which may cause allergy or asthma symptoms.[1] |
| Lab Coat/Gown | Disposable, lint-free, low-permeability fabric gown with long sleeves, tight-fitting cuffs, and a back closure.[2] | To protect skin and clothing from contamination.[1] |
| Footwear | Closed-toe shoes | To protect feet from spills. |
Experimental Workflow for Safe Handling
The following workflow outlines the procedural steps for safely handling this compound, from preparation to disposal.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation or a rash occurs.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for 10 to 15 minutes, holding eyelids apart. Remove contact lenses if present. Consult an ophthalmologist.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential to maintain a safe laboratory environment.
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain: Use appropriate absorbent materials to contain the spill.
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste. Clean the spill area thoroughly.
Waste Disposal:
-
All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be collected in closed, suitable containers for disposal.[1]
-
Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the substance to enter drains or soil.[1]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
